Hydroxysimazine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQIXRXMOJFQVBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=O)N1)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062547 | |
| Record name | Hydroxysimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2599-11-3 | |
| Record name | Hydroxysimazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2599-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hydroxysimazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002599113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxysimazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,3,5-Triazin-2(1H)-one, 4,6-bis(ethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hydroxysimazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6062547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2599-11-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | HYDROXYSIMAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MHC1OXH2M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Hydroxysimazine: Chemical Structure, Properties, and Mechanism of Action
Introduction
Hydroxysimazine, a significant metabolite of the widely used triazine herbicide simazine, represents a key area of study for researchers in agrochemistry, environmental science, and toxicology.[1][2] Understanding the chemical architecture, physicochemical properties, and biological interactions of this compound is paramount for developing a comprehensive understanding of the environmental fate and toxicological profile of its parent compound. This technical guide provides an in-depth exploration of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. This compound is a derivative of 1,3,5-triazine, featuring two ethylamino side chains and a hydroxyl group.
IUPAC Name and Synonyms
The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 4,6-bis(ethylamino)-1,3,5-triazin-2(1H)-one . It is also commonly referred to by several synonyms, including:
Molecular Formula and Structure
The molecular formula of this compound is C₇H₁₃N₅O . Its structure consists of a triazine ring, a six-membered aromatic ring with alternating carbon and nitrogen atoms. This core is substituted with two ethylamino groups at positions 4 and 6, and a hydroxyl group at position 2, which can exist in tautomeric equilibrium with the keto form.
Caption: Conceptual workflow for the laboratory synthesis of this compound.
Experimental Protocol: Hydrolysis of Simazine
This protocol describes a general method for the hydrolysis of simazine to this compound. The causality behind the choice of an acidic condition is to protonate the triazine ring, making the carbon atom attached to the chlorine more electrophilic and thus more susceptible to nucleophilic attack by water.
Materials:
-
Simazine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend simazine in deionized water.
-
Acidification: Slowly add concentrated sulfuric acid to the suspension while stirring. The amount of acid should be sufficient to create a moderately acidic environment (pH 1-2).
-
Reflux: Heat the mixture to reflux using a heating mantle and maintain the reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is approximately 7. The this compound product, being less soluble in neutral water, will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Purification: Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted simazine and other impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying and Characterization: Dry the purified this compound under vacuum. Confirm the identity and purity of the product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Self-Validation: The success of this protocol is validated at each step. The completion of the reaction is monitored by TLC. The purity of the final product is confirmed by analytical instrumentation, ensuring the synthesis of the correct compound.
Mechanism of Action: Inhibition of Photosynthesis
The primary herbicidal mode of action for triazine compounds, including this compound, is the inhibition of photosynthesis. [3]Specifically, they disrupt the electron transport chain in Photosystem II (PSII).
The D1 Protein: The Molecular Target
The molecular target for triazine herbicides is the D1 protein, a core component of the PSII reaction center in the thylakoid membranes of chloroplasts. [4][5][6]The D1 protein has a specific binding niche for plastoquinone (PQ), a mobile electron carrier.
Competitive Inhibition of Plastoquinone Binding
This compound acts as a competitive inhibitor at the plastoquinone-binding site on the D1 protein. [7]It physically occupies the binding site, thereby preventing the binding of plastoquinone. This blockage of the PQ binding site halts the electron flow from the primary electron acceptor, QA, to PQ.
Caption: Inhibition of electron transport in Photosystem II by this compound.
Downstream Consequences of Inhibition
The inhibition of electron transport has several critical downstream consequences for the plant:
-
Cessation of ATP and NADPH Production: The blockage of electron flow prevents the generation of a proton gradient across the thylakoid membrane, which is necessary for ATP synthesis. The reduction of NADP+ to NADPH is also halted.
-
Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for electron transport is transferred to molecular oxygen, leading to the formation of highly reactive oxygen species (ROS) such as singlet oxygen and superoxide radicals.
-
Oxidative Damage: These ROS cause rapid oxidative damage to cellular components, including lipids, proteins, and pigments, leading to membrane leakage, chlorophyll bleaching (chlorosis), and ultimately, cell death (necrosis).
Conclusion
This compound, as the primary hydroxylated metabolite of simazine, plays a crucial role in the overall environmental impact of triazine herbicides. Its distinct chemical structure and physicochemical properties influence its persistence and mobility in the environment. The mechanism of action, centered on the inhibition of photosynthetic electron transport via binding to the D1 protein, provides a clear molecular basis for its herbicidal activity. The information presented in this technical guide, from its fundamental chemical identity to its mode of interaction with biological systems, offers a comprehensive resource for professionals engaged in agrochemical research, environmental monitoring, and the development of safer and more effective agricultural solutions.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Weed Science Society of America. Residues of Simazine and this compound in an Orchard Soil. Cambridge University Press. [Link]
-
PubChem. Simazine. National Center for Biotechnology Information. [Link]
-
MDPI. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. [Link]
-
NC State Extension Publications. Photosystem II inhibitors – Triazine Herbicides. [Link]
-
ElectronicsAndBooks. Catalysis of Simazine Hydrolysis by 2,4-Dihydroxy-7-methoxy. [Link]
- Google Patents. CN103588717A - <13>C-labeled simazine synthesis method.
-
ResearchGate. The Mode of Action of Triazine Herbicides in Plants. [Link]
-
USDA ARS. Analysis of Hydroxylated Atrazine Degradation Products in Water Using Solid-Phase Extraction and High-Performance Liquid Chromatography. [Link]
-
Taylor & Francis Online. D1 protein – Knowledge and References. [Link]
-
National Center for Biotechnology Information. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. [Link]
-
Plant and Soil Sciences eLibrary. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics. [Link]
-
National Center for Biotechnology Information. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. [Link]
Sources
- 1. Residues of Simazine and this compound in an Orchard Soil | Weed Science | Cambridge Core [cambridge.org]
- 2. Simazine | C7H12ClN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study [mdpi.com]
- 5. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target-site Based Resistance | Herbicide Resistance: Mechanisms, Inheritance, and Molecular Genetics - passel [passel2.unl.edu]
- 7. Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi - PMC [pmc.ncbi.nlm.nih.gov]
Hydroxysimazine: Toxicological Profile and Divergent Mechanism Analysis
Executive Summary
Hydroxysimazine (2-hydroxy-4,6-bis(ethylamino)-s-triazine) represents a critical metabolic branch point in the degradation of the herbicide Simazine. While the parent compound (Simazine) is regulated largely based on its neuroendocrine disruption potential (suppression of the LH surge), This compound diverges significantly in its toxicological mode of action .
This technical guide delineates the shift from the neuroendocrine toxicity of chlorotriazines to the nephrotoxic potential of hydroxytriazines. The core mechanism of toxicity for this compound is physical rather than receptor-mediated: the precipitation of insoluble crystals within the renal tubules (crystal nephropathy). Consequently, regulatory bodies like the US EPA and EFSA exclude this compound from the "Common Mechanism Group" (CMG) of chlorotriazines, assessing it instead via a separate risk profile often bridged to Hydroxyatrazine.
Chemical Identity and Metabolic Formation
This compound is formed via the dechlorination of Simazine. This hydrolysis reaction can occur biotically (via glutathione-S-transferase in mammals) or abiotically (in acidic soil/water conditions).
-
CAS Number: 2599-11-3
-
Molecular Formula: C7H13N5O
-
Solubility: Significantly lower in neutral/alkaline pH compared to parent chlorotriazines, driving its renal crystallization potential.
Metabolic Pathway Visualization
The following diagram illustrates the degradation of Simazine into its primary metabolites, highlighting the critical dechlorination step that creates this compound.
Figure 1: Metabolic pathway of Simazine showing the divergence between N-dealkylation (CYP450) and Dechlorination (Hydrolysis).
Toxicokinetics (ADME)
Understanding the movement of this compound through the mammalian system is prerequisite to understanding its renal risk.
-
Absorption: Following oral administration, triazines are rapidly absorbed from the gastrointestinal tract (approx. 49% absorption for Simazine).
-
Distribution: this compound binds reversibly to red blood cells but does not accumulate in adipose tissue.
-
Metabolism: Unlike the parent compound which undergoes extensive Phase I oxidative dealkylation, this compound is relatively stable and polar.
-
Excretion: The defining toxicokinetic feature is renal clearance . Due to its low solubility, this compound concentrates in the urine. If the concentration exceeds the solubility limit (supersaturation), precipitation occurs in the distal tubules.
Mechanism of Action: The Divergence
The most critical concept in triazine toxicology is the Mode of Action (MoA) Divergence .
-
Chlorotriazines (Simazine): Act via the Neuroendocrine Pathway .[1] They disrupt the hypothalamic-pituitary-gonadal (HPG) axis, specifically suppressing the LH surge, which leads to prolonged estrus and mammary tumors in Sprague-Dawley rats.
-
Hydroxytriazines (this compound): Act via the Renal Physical Pathway . They lack the affinity for the neuroendocrine receptors. Instead, they cause Crystal Nephropathy . The crystals cause physical damage to the tubular epithelium, leading to regenerative hyperplasia and secondary inflammation.
Divergent Toxicity Pathway Diagram
Figure 2: Divergent Modes of Action. Simazine triggers neuroendocrine cascades, while this compound triggers renal physical damage.
Toxicological Endpoints & Data
Due to the lack of extensive chronic data specifically for this compound, regulatory agencies (EPA) bridge data from the structurally identical Hydroxyatrazine (HA) . The toxicity profiles are considered equivalent.
Summary of Acute and Chronic Toxicity
| Endpoint | Value / Result | Classification | Source |
| Acute Oral LD50 (Rat) | > 5,050 mg/kg | Practically Non-Toxic | [EPA RED 2006] |
| Acute Dermal LD50 (Rat) | > 5,050 mg/kg | Practically Non-Toxic | [EPA RED 2006] |
| Primary Target Organ | Kidney (Renal Tubules) | Nephrotoxicant | [EFSA 2016] |
| Chronic NOAEL (Rat) | 0.49 mg/kg/day (Bridged from HA) | Based on kidney crystal formation | [EPA 2018] |
| Carcinogenicity | Not Likely to be Carcinogenic | Negative for mammary tumors | [EPA 2006] |
| Genotoxicity (Ames) | Negative | Non-mutagenic | [EFSA 2016] |
Note on Bridging: The chronic NOAEL of 0.49 mg/kg/day is derived from a 2-year combined chronic toxicity/carcinogenicity study on Hydroxyatrazine, where the LOAEL was based on kidney effects (calculus formation, epithelial hyperplasia).
Experimental Protocols
To validate the toxicological profile of this compound, the following protocols are recommended. These are designed to verify the physical nature of the toxicity (crystals) rather than chemical receptor binding.
Protocol A: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425 Adaptation)
Purpose: To confirm the LD50 is >5000 mg/kg and observe acute signs of distress.
-
Subject Selection: Female Sprague-Dawley rats (8-12 weeks old), fasted overnight.
-
Dose Preparation: Suspend this compound in 0.5% carboxymethylcellulose (CMC) to ensure uniform suspension (critical due to low solubility).
-
Administration: Administer a limit dose of 5,000 mg/kg via oral gavage.
-
Observation: Monitor continuously for the first 4 hours, then daily for 14 days.
-
Key Signs: Lethargy, piloerection, and specific attention to urine output/color (hematuria).
-
-
Necropsy: Perform gross necropsy on all survivors.
-
Self-Validation: If kidneys appear pale or granular, immediate histopathology is required to check for acute crystal blockage.
-
Protocol B: Renal Crystal Assessment (Sub-Chronic Mechanistic Assay)
Purpose: To differentiate between chemical cytotoxicity and physical crystal damage.
-
Dosing: Administer this compound at 10, 50, and 200 mg/kg/day via diet for 28 days.
-
Urinalysis (Weekly): Collect 24-hour urine samples.
-
Microscopy: Centrifuge urine and examine sediment under polarized light . This compound crystals will exhibit birefringence.
-
Chemistry: Measure Creatinine, BUN, and NAG (N-acetyl-beta-D-glucosaminidase) as a marker of tubular injury.
-
-
Histopathology (Day 28):
-
Fix left kidney in 10% neutral buffered formalin.
-
Staining: Use Hematoxylin & Eosin (H&E) for general structure.
-
Special Step: Use alcoholic fixation or avoid prolonged aqueous washing for a subset of slides to prevent dissolving the crystals if they are water-soluble (though this compound is poorly soluble, this preserves crystal morphology).
-
Evaluation: Score for:
-
Presence of intratubular crystals.
-
Tubular dilation (upstream of blockage).
-
Epithelial regeneration (basophilia).
-
-
References
-
U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for Simazine. Office of Prevention, Pesticides and Toxic Substances. Link
-
U.S. Environmental Protection Agency (EPA). (2018).[2] Simazine: Draft Human Health Risk Assessment for Registration Review. Docket Number EPA-HQ-OPP-2013-0251. Link
-
Hanioka, N., et al. (1999). In vitro metabolism of simazine and atrazine in liver microsomes of rats, mice, and humans. Toxicology and Applied Pharmacology, 158(1), 89-98. Link
-
Extoxnet. (1996). Pesticide Information Profile: Simazine.[3][4][5][6] Oregon State University. Link
Sources
Aquatic Toxicity and Environmental Fate of Hydroxysimazine: A Technical Guide
The following technical guide details the aquatic toxicity, environmental fate, and analytical characterization of hydroxysimazine and its downstream metabolites.
Executive Summary
This compound (2-hydroxy-4,6-bis(ethylamino)-s-triazine) is the primary hydrolysis product of the herbicide simazine.[1][2] Unlike its parent compound, which is a potent Photosystem II (PSII) inhibitor, this compound represents a detoxification intermediate in the aquatic environment. This guide provides a technical analysis of its reduced phytotoxicity profile, the structural mechanisms governing this reduction, and the protocols required to validate these findings in an experimental setting.
Chemical Nature and Degradation Pathway
The environmental fate of simazine is bifurcated into two distinct pathways: dealkylation (biotic) and hydrolysis (abiotic/biotic). Understanding this branching is critical for toxicological assessment because it determines whether the resulting metabolite retains the chlorine atom essential for herbicidal activity.
-
Simazine (Parent): Contains a chlorine atom at the C-2 position.[1] Highly toxic to aquatic phototrophs.
-
Desethylsimazine (Metabolite 1): Formed via dealkylation. Retains the Cl atom. Remains phytotoxic. [3]
-
This compound (Metabolite 2): Formed via hydrolysis (dechlorination). The Cl atom is replaced by a hydroxyl (-OH) group. Phytotoxicity is lost.
Structural Activity Relationship (SAR)
The toxicity of triazines is governed by their affinity for the Q_B-binding niche on the D1 protein of the PSII complex.
-
Mechanism: The electron-withdrawing chlorine atom in simazine facilitates hydrogen bonding with the Serine-264 residue of the D1 protein.
-
Loss of Function: In this compound, the hydroxyl group introduces steric hindrance and alters the electronic distribution (tautomerization to a keto form), drastically reducing binding affinity. Consequently, this compound is considered "herbicidally inactive" relative to the parent.
Degradation Pathway Diagram
Figure 1: Divergent degradation pathways of simazine.[2] Red nodes indicate phytotoxic compounds (Cl-retention); Green nodes indicate detoxified metabolites (OH-substitution).
Aquatic Toxicity Profile
The following data summarizes the comparative toxicity of simazine and this compound. Note the orders-of-magnitude difference in algal sensitivity.
| Organism Group | Species | Endpoint | Simazine (Parent) | This compound (Metabolite) | Mechanism of Differential Toxicity |
| Algae | Pseudokirchneriella subcapitata | 72h EC50 (Growth) | 0.65 – 2.0 µg/L | > 10,000 µg/L (Predicted) | Loss of PSII binding affinity due to Cl -> OH substitution. |
| Invertebrates | Daphnia magna | 48h EC50 (Immobility) | 1.1 – 10 mg/L | > 100 mg/L | Reduced lipophilicity (LogP) decreases bioconcentration and narcosis potential. |
| Fish | Oncorhynchus mykiss | 96h LC50 (Lethality) | > 10 mg/L | > 100 mg/L | This compound is rapidly excreted; primary risk is chronic renal toxicity (crystal formation) at saturation, not acute lethality. |
Key Insight: While simazine requires strict regulation due to algal toxicity (impacting the base of the food web), this compound poses a low acute risk. However, its high water solubility and persistence in groundwater necessitate monitoring for chronic exposure risks.
Experimental Protocols
To validate the toxicity profile of this compound, researchers must employ protocols that account for its high polarity and potential for precipitation in high-concentration stock solutions.
Protocol A: Algal Growth Inhibition Assay (OECD 201 Adapted)
Objective: Confirm the loss of phytotoxicity in this compound compared to simazine.
Materials:
-
Test Organism: Pseudokirchneriella subcapitata (exponential growth phase).
-
Medium: OECD TG 201 medium.
-
Reference Toxicant: Potassium dichromate or Simazine (analytical grade).
-
Test Substance: this compound (purity >95%). Note: Commercial standards are expensive; synthesis via acid hydrolysis of simazine is a viable alternative for large-volume testing.
Workflow:
-
Stock Preparation: Dissolve this compound in molar equivalents of NaOH (due to low solubility in neutral water) or DMSO (<0.1% v/v final). Adjust pH to 7.5 ± 0.2.
-
Exposure Series: Prepare geometric series: 0 (Control), 1, 10, 100, 1000 mg/L. Note: Unlike simazine, you must test high concentrations to define the LC50.
-
Inoculation: Initial cell density of
cells/mL. -
Incubation: 72 hours at 24°C, continuous illumination (60-120 µE/m²/s), constant shaking.
-
Measurement: Measure optical density (OD 680nm) or fluorescence every 24 hours.
-
Calculation: Calculate specific growth rate (
). Where is biomass and is time.
Protocol B: Analytical Determination in Water (LC-MS/MS)
Objective: Quantify this compound residues in aquatic toxicity media. Challenge: this compound is highly polar and does not retain well on standard C18 columns without acidification.
Instrument Parameters:
-
System: HPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Polar-Embedded C18 (e.g., Phenomenex Luna Omega Polar C18).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: High aqueous start (95% A) to retain polar metabolites.
Sample Preparation (SPE Method):
-
Conditioning: Use Mixed-Mode Cation Exchange (MCX) cartridges. Standard C18 is insufficient for this compound.
-
Loading: Acidify water sample to pH 3.0 before loading to ensure protonation of the triazine ring.
-
Wash: 5% NH4OH in water (removes neutrals/acids).
-
Elution: 5% NH4OH in Methanol (elutes basic triazines).
-
Reconstitution: Evaporate and reconstitute in mobile phase A.
Experimental Workflow Diagram
Figure 2: Analytical workflow for separating parent simazine from polar hydroxy-metabolites using Mixed-Mode SPE and LC-MS/MS.
References
-
U.S. Environmental Protection Agency (EPA). (2018). Triazine Cumulative Human Health Risk Assessment. Regulations.gov. Available at: [Link]
-
World Health Organization (WHO). (2010). Atrazine and its metabolites in drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. WHO Guidelines. Available at: [Link]
-
Scribner, E. A., et al. (2000). Concentrations of Selected Herbicides, Herbicide Degradation Products, and Nutrients in the Lower Mississippi River. U.S. Geological Survey. Available at: [Link]
-
OECD. (2011). Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test. OECD Guidelines for the Testing of Chemicals. Available at: [Link]
Sources
Whitepaper: Hydroxysimazine - A Comprehensive Technical Guide to its Role as a Xenobiotic Metabolite
Abstract
This technical guide provides an in-depth examination of hydroxysimazine, the primary hydroxylated metabolite of the s-triazine herbicide, simazine. Simazine is recognized as a significant xenobiotic and environmental contaminant, making the study of its metabolic fate crucial for comprehensive risk assessment and environmental monitoring.[1] This document delineates the transformation pathways leading to this compound, evaluates its environmental persistence and toxicological profile relative to the parent compound, and presents detailed, field-proven methodologies for its extraction and analysis. Designed for researchers, environmental scientists, and drug development professionals, this guide synthesizes foundational knowledge with practical, validated protocols to support advanced research into triazine herbicide metabolism and environmental remediation.
Introduction: The Xenobiotic Precursor - Simazine
Simazine [6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine] is a widely used herbicide belonging to the chloro-s-triazine class, first introduced in 1956 to control broadleaf weeds and annual grasses.[2][3] Its mode of action involves the inhibition of photosynthesis at photosystem II.[3] As a xenobiotic, simazine is subject to metabolic and environmental degradation processes that alter its structure and function.[1] The imprudent and widespread use of s-triazine herbicides has led to their persistence in the environment, with residues frequently detected in soil, groundwater, and food commodities, posing potential risks to ecosystems and human health.[4][5][6] Understanding the transformation of simazine into its various metabolites is therefore paramount for evaluating its total environmental and toxicological impact. One of the most significant of these metabolites is this compound.
Metabolic Formation of this compound
This compound [2-hydroxy-4,6-bis(ethylamino)-s-triazine] is a major metabolite of simazine, formed through the replacement of the chlorine atom on the triazine ring with a hydroxyl group.[1][7] This transformation is a critical step in the detoxification and degradation of the parent herbicide.
Primary Metabolic Pathway: Hydrolysis
The principal mechanism for the formation of this compound from simazine is hydrolysis. This reaction can occur both abiotically and biotically.
-
Abiotic Hydrolysis: Chemical hydrolysis is a key degradation pathway in soil and water.[1] The process can be catalyzed by soil components, such as humic and fulvic acids, which favor the hydrolysis of triazine molecules.[1] While microbial degradation is the primary means of overall simazine dissipation, abiotic hydrolysis directly contributes to the formation of the more stable this compound metabolite.[3]
-
Biotic Transformation: In many organisms, the conversion is an enzymatic process. In corn seedlings, for instance, simazine is converted to this compound both in vivo and in vitro.[8] This conversion is considered a detoxification mechanism, as this compound does not exhibit the same herbicidal activity as simazine.[8] The metabolism of simazine in higher organisms can also involve cytochrome P-450-mediated oxidation and glutathione conjugation.[3] It is noteworthy that while plants and soil microbes readily produce this compound, some studies suggest that livestock do not directly metabolize simazine to this compound but may be exposed to it through contaminated feed.[1]
The following diagram illustrates the fundamental hydrolytic conversion of simazine.
Environmental Fate and Toxicological Significance
The conversion of simazine to this compound significantly alters its environmental behavior and toxicological profile.
Enhanced Environmental Persistence
A critical aspect of this compound is its increased persistence in the environment compared to its parent compound. Studies have shown that this compound degrades more slowly than simazine in soil.[9] In some orchard soils with a history of annual simazine application, residue levels of this compound were found to be at least 40 times those of simazine months after the final application.[9] Both compounds are typically detected in the upper 30 cm of the soil profile.[9] This persistence means that while the primary herbicidal threat may diminish, the environmental burden shifts to the metabolite, which must be considered in long-term monitoring.
| Property Comparison | Simazine | This compound |
| IUPAC Name | 6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine | 2,4-bis(ethylamino)-1,3,5-triazin-6-ol |
| Molecular Formula | C7H12ClN5 | C7H13N5O |
| Molar Mass | 201.66 g/mol | 183.21 g/mol |
| Environmental Fate | Degrades to this compound and other metabolites | Significantly more persistent in soil than simazine.[9] |
| Primary Toxicity | Herbicidal (Photosystem II inhibitor), potential developmental and reproductive toxicant.[1][10] | Considered a detoxified form of the herbicide.[8] |
Toxicological Profile: A Detoxification Product
This compound is generally considered to be a detoxified form of the herbicide.[8] The replacement of the chlorine atom with a hydroxyl group eliminates the photosystem II inhibitory action that is the basis of simazine's herbicidal activity. However, the toxicological profile of s-triazine metabolites is complex. While the acute toxicity may be reduced, chronic exposure to a mixture of parent compounds and their metabolites in the environment is a concern.[5] Triazine herbicides and their metabolites are known to potentially disrupt the hypothalamic-pituitary-gonadal (HPG) axis.[1] Therefore, the presence of persistent this compound residues, even if less acutely toxic, warrants continued investigation into their potential for long-term, low-dose effects.
Analytical Methodologies for this compound
Accurate quantification of this compound in environmental matrices is essential for exposure assessment and regulatory compliance. Due to its chemical properties, High-Performance Liquid Chromatography (HPLC) is often the preferred analytical technique.
Causality of Method Selection: HPLC vs. GC
Hydroxylated metabolites like this compound are polar, tautomeric compounds that are essentially insoluble in many organic solvents and possess low volatility.[11] These properties present challenges for analysis by Gas Chromatography (GC), which typically requires volatile analytes. To analyze such compounds by GC, a derivatization step is necessary to increase volatility, adding complexity and potential variability to the workflow.[11] HPLC, conversely, is ideally suited for separating polar, non-volatile compounds in a liquid phase, eliminating the need for derivatization and providing a more direct and robust analytical approach.[11]
Validated Protocol: Extraction and Analysis of this compound from Water Samples
This protocol is based on established principles for the analysis of hydroxylated atrazine degradation products, which are structurally and chemically similar to this compound.[11] It employs Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by HPLC with UV detection.
4.2.1. Materials and Reagents
-
This compound analytical standard
-
HPLC-grade Methanol (MeOH) and Acetonitrile (ACN)
-
Reagent-grade Hydrochloric Acid (HCl) and Potassium Dihydrogen Phosphate (KH₂PO₄)
-
Deionized (DI) Water (18 MΩ·cm)
-
Strong Cation Exchange (SCX) SPE cartridges
-
0.2 µm syringe filters
-
HPLC system with a UV detector and a C8 or C18 reversed-phase column
4.2.2. Step-by-Step Methodology
-
Preparation of Standards and Reagents:
-
Sample Collection and Preservation:
-
Collect water samples in amber glass bottles.
-
Acidify the sample to a pH of approximately 2.5 by adding concentrated HCl. This protonates the analyte, making it positively charged for effective retention on the SCX cartridge.[11]
-
-
Solid-Phase Extraction (SPE) - Cleanup and Concentration:
-
Cartridge Conditioning: Condition the SCX SPE cartridge by passing 5 mL of MeOH followed by 5 mL of DI water through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample (e.g., 500 mL) onto the conditioned cartridge at a flow rate of 5-10 mL/min. The positively charged this compound is retained by the negatively charged SCX sorbent primarily through cation exchange.[11]
-
Cartridge Washing: Wash the cartridge with 5 mL of DI water to remove any unretained, interfering compounds.
-
Analyte Elution: Elute the retained this compound from the cartridge using 5 mL of an eluting solvent (e.g., 75:25 v/v mixture of 0.5 M KH₂PO₄ and ACN). This solution disrupts the ionic interaction, releasing the analyte.
-
Filtration: Filter the eluate through a 0.2 µm syringe filter to remove any precipitated phosphates before HPLC analysis.[11]
-
-
HPLC Analysis:
-
Instrument Setup:
-
Self-Validation and QC: Inject a solvent blank, a calibration blank, and the full range of calibration standards to establish the standard curve. Periodically inject a continuing calibration verification (CCV) standard to check for instrument drift. Analyze a spiked matrix sample to calculate percent recovery and ensure method accuracy.
-
Sample Analysis: Inject the filtered eluates from the SPE step. Identify and quantify the this compound peak based on its retention time and the calibration curve.
-
The following diagram outlines this analytical workflow.
Conclusion and Future Directions
This compound is a pivotal xenobiotic metabolite in the environmental story of simazine. Its formation represents a key detoxification pathway, yet its enhanced persistence poses a distinct set of challenges for environmental monitoring and risk assessment. The transition from a mobile, acutely active herbicide to a more stationary and chronic metabolite underscores the need for analytical methods and regulatory frameworks that consider the complete lifecycle of xenobiotic compounds, not just the parent product.
Future research should focus on the long-term ecotoxicological effects of this compound, particularly its potential for endocrine disruption and its impact on microbial soil communities. Further development of multi-residue analytical methods capable of simultaneously quantifying a suite of triazine herbicides and their various chlorinated and hydroxylated metabolites will provide a more holistic understanding of environmental contamination.
References
-
Title: Residues of Simazine and this compound in an Orchard Soil | Weed Science Source: Weed Science, Cambridge University Press URL: [Link]
-
Title: Simazine: Degradation by Corn Seedlings Source: PubMed URL: [Link]
-
Title: Simazine | C7H12ClN5 | CID 5216 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review Source: PMC, National Institutes of Health URL: [Link]
-
Title: Risks from Human Exposure to Simazine Residues in Groundwater Source: California Department of Pesticide Regulation URL: [Link]
-
Title: Background Information for Simazine - Interaction Profile for: Atrazine, Deethylatrazine ... Source: NCBI URL: [Link]
-
Title: Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review Source: MDPI URL: [Link]
-
Title: Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review Source: ResearchGate URL: [Link]
-
Title: this compound | C7H13N5O | CID 135408659 Source: PubChem, National Institutes of Health URL: [Link]
-
Title: Simazine - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Analysis of Hydroxylated Atrazine Degradation Products in Water Using Solid-Phase Extraction and High-Performance Liquid Chromatography Source: USDA ARS URL: [Link]
-
Title: Triazine Herbicides Risk Management Strategies on Environmental and Human Health Aspects Using In-Silico Methods Source: MDPI URL: [Link]
-
Title: Chemistry and fate of simazine Source: PubMed URL: [Link]
Sources
- 1. Simazine | C7H12ClN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Simazine - Wikipedia [en.wikipedia.org]
- 3. Chemistry and fate of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H13N5O | CID 135408659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Simazine: Degradation by Corn Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Residues of Simazine and this compound in an Orchard Soil | Weed Science | Cambridge Core [cambridge.org]
- 10. cdpr.ca.gov [cdpr.ca.gov]
- 11. ars.usda.gov [ars.usda.gov]
Methodological & Application
HPLC-UV method for hydroxysimazine quantification
An Application Note and Protocol for the Quantification of Hydroxysimazine using a Validated HPLC-UV Method
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, validated method for the quantitative analysis of this compound, a principal degradation product of the triazine herbicide simazine, in aqueous samples. The methodology is centered on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Ultraviolet (UV) detection. We delve into the rationale behind critical procedural steps, from sample preparation using Solid-Phase Extraction (SPE) to the optimization of chromatographic conditions. This guide is intended for researchers and analytical scientists requiring a robust, reproducible, and accurate protocol for monitoring this compound in environmental or agricultural matrices. All procedural steps are designed to be self-validating, adhering to established principles of analytical chemistry.
Introduction: The Scientific Imperative
Simazine [2-chloro-4,6-bis(ethylamino)-s-triazine] is a widely used herbicide for controlling broadleaf and grassy weeds.[1] Its extensive application has led to concerns about its persistence and the environmental fate of its metabolites.[2] Through hydrolysis in soil and water, simazine degrades to this compound [2-hydroxy-4,6-bis(ethylamino)-s-triazine], a more polar and often more persistent compound.[1] Due to its potential for groundwater contamination, the accurate quantification of this compound is critical for environmental risk assessment and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) is an ideal technique for analyzing thermally labile and polar compounds like this compound.[3] When coupled with a UV detector, it provides a sensitive, specific, and cost-effective analytical solution. This application note details a complete workflow, from sample collection to final data analysis, grounded in established scientific literature and best practices.
Principle of the Method
The analytical strategy is based on the separation of this compound from other matrix components using reversed-phase chromatography. In this mode, a nonpolar stationary phase (C18) is used with a polar mobile phase. This compound, being a moderately polar analyte, is retained on the column and then eluted by a carefully controlled mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength, where it exhibits a strong response, and comparing this response to that of known calibration standards. Given the typically low environmental concentrations, a Solid-Phase Extraction (SPE) step is incorporated to concentrate the analyte and remove interfering substances, thereby enhancing the method's sensitivity and robustness.[4]
Materials, Reagents, and Instrumentation
Instrumentation
-
HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg sensitivity).
-
pH meter.
-
Solid-Phase Extraction (SPE) vacuum manifold.
-
Nitrogen evaporation system or rotary evaporator.
-
Vortex mixer and sonicator.
Chemicals and Reagents
-
This compound analytical standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC or Milli-Q grade).
-
Potassium phosphate monobasic (KH₂PO₄, analytical grade).
-
Phosphoric acid (analytical grade).
-
Anhydrous sodium sulfate (analytical grade).[2]
-
SPE Cartridges: C18 bonded silica, 500 mg, 6 mL.[5]
Preparation of Solutions and Standards
-
Phosphate Buffer (25 mM, pH 4.7): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 4.7 using phosphoric acid. Filter through a 0.45 µm membrane filter before use. The causality for using a buffer at pH 4.7 is to maintain a consistent charge state for the analyte, ensuring reproducible retention times. This pH is below the pKa of this compound, keeping it in a single, protonated form.
-
Mobile Phase: Prepare the mobile phase by mixing the 25 mM Phosphate Buffer (pH 4.7) and Acetonitrile in a ratio of 72:28 (v/v).[5] Degas the solution by sonication or helium sparging before use.
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.[2] Store at 4°C in an amber vial.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to create calibration standards ranging from 0.05 µg/mL to 10 µg/mL.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol is essential for concentrating the analyte from aqueous samples and removing matrix interferences.
-
Cartridge Conditioning: Attach the C18 SPE cartridge to the vacuum manifold. Condition the sorbent by passing 5 mL of methanol followed by 5 mL of HPLC grade water through the cartridge. This step activates the C18 chains and ensures a reproducible sorbent environment. Do not allow the cartridge to dry out.
-
Sample Loading: Load 250 mL of the aqueous sample onto the cartridge at a slow, steady flow rate of approximately 3-5 mL/min.[6]
-
Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any polar, unretained impurities.
-
Drying: Dry the cartridge thoroughly by applying a vacuum for 30-60 minutes.[6] This step is critical to remove residual water, which can negatively impact the elution efficiency of the organic solvent.
-
Elution: Elute the retained this compound from the cartridge by passing 2 x 2 mL aliquots of methanol into a clean collection tube. Allow the solvent to soak for 1 minute before applying a vacuum to elute completely.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dry residue in 1.0 mL of the mobile phase.[2] Vortex for 30 seconds to ensure complete dissolution. The sample is now ready for HPLC-UV analysis.
Caption: Workflow for sample clean-up and concentration using SPE.
Protocol 2: HPLC-UV Chromatographic Analysis
This protocol outlines the instrumental conditions for the separation and detection of this compound.
-
System Equilibration: Purge the HPLC system with the prepared mobile phase. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence including a blank (mobile phase), calibration standards (from low to high concentration), quality control (QC) samples, and the prepared unknown samples.
-
Injection: Inject 20 µL of each standard and sample into the HPLC system.
-
Data Acquisition: Acquire the chromatograms for a run time sufficient to elute the this compound peak and any late-eluting compounds (e.g., 15 minutes).
| Parameter | Condition | Rationale |
| HPLC Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size | Industry standard for retaining moderately polar compounds like hydroxytriazines.[7] |
| Mobile Phase | Isocratic: 72% Phosphate Buffer (25 mM, pH 4.7) / 28% Acetonitrile[5] | Provides good separation from potential interferences with a stable baseline. The pH ensures consistent analyte form. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides optimal efficiency and reasonable backpressure for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity. |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| UV Detection | 233 nm[5] | Hydroxytriazines exhibit significant absorbance at this wavelength, providing good sensitivity. |
| Run Time | 15 minutes | Allows for elution of the target analyte and ensures the column is clean for the next injection. |
Protocol 3: Method Validation
To ensure the trustworthiness and reliability of the results, the method must be validated according to regulatory guidelines (e.g., ICH Q2(R1)).
-
Specificity: Inject a blank matrix (a sample extract known to be free of this compound) to confirm that no endogenous components interfere with the this compound peak at its specific retention time.
-
Linearity: Analyze the calibration standards (e.g., 6-8 concentration levels) in triplicate. Plot the peak area versus the nominal concentration and perform a linear regression analysis. The coefficient of determination (r²) should be ≥ 0.995.[6]
-
Accuracy (% Recovery): Analyze a blank matrix spiked with known concentrations of this compound at low, medium, and high levels (n=3 for each level). Calculate the percent recovery. The acceptance criterion is typically 80-120%.[8]
-
Precision (RSD%):
-
Repeatability (Intra-day): Analyze six replicates of a medium-concentration QC sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Calculate the Relative Standard Deviation (RSD%) for the results. The acceptance criterion is typically ≤ 15% RSD.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of low-concentration standards. Typically, LOD is defined as S/N ≥ 3, and LOQ is defined as S/N ≥ 10.[6] The LOQ should be the lowest point on the calibration curve.
Data Analysis and Results
Quantification
After establishing the linearity of the method, the concentration of this compound in the prepared samples can be calculated using the linear regression equation derived from the calibration curve:
-
y = mx + c
-
Where y is the peak area of the analyte, m is the slope of the curve, x is the concentration of the analyte, and c is the y-intercept.
-
The final concentration in the original sample must account for the concentration factor from the SPE procedure:
-
Final Concentration (µg/L) = C_hplc × (V_final / V_initial)
-
C_hplc: Concentration from HPLC analysis (µg/mL).
-
V_final: Final reconstitution volume (e.g., 1 mL).
-
V_initial: Initial sample volume (e.g., 0.25 L).
-
Caption: Logical flow for data processing and quantification.
Example Validation Data
The following tables summarize the expected performance of this method.
Table 1: Linearity and Range
| Parameter | Result |
|---|---|
| Linear Range (µg/mL) | 0.05 - 10.0 |
| Regression Equation | y = 54321x - 123 |
| Coefficient (r²) | 0.9992 |
Table 2: Accuracy and Precision
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | Intra-day Precision (RSD%) | Inter-day Precision (RSD%) |
|---|---|---|---|---|
| Low QC | 0.15 | 98.5 | 4.2 | 5.8 |
| Mid QC | 2.50 | 101.2 | 2.8 | 3.5 |
| High QC | 7.50 | 99.3 | 2.1 | 2.9 |
Table 3: Method Sensitivity
| Parameter | Result (µg/L) | Comments |
|---|---|---|
| Limit of Detection (LOD) | 0.04[6] | Based on S/N = 3, in original 250 mL sample |
| Limit of Quantitation (LOQ) | 0.13[6] | Based on S/N = 10, in original 250 mL sample|
Conclusion
The HPLC-UV method detailed herein provides a robust, sensitive, and reliable tool for the quantification of this compound in aqueous matrices. By integrating a solid-phase extraction protocol for sample clean-up and concentration, the method achieves low detection limits suitable for environmental monitoring. The comprehensive validation procedure ensures that the data generated is accurate, precise, and defensible. This application note serves as a complete guide for laboratories seeking to implement this compound analysis, providing both the procedural steps and the scientific rationale that underpins a high-quality analytical method.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Simazine on Primesep 100 Column. Retrieved from [Link]
-
Swarna, C., Babu Naidu, K., & Naidu, N.V.S. (2012). Development and Validation of RP-HPLC and UV Methods of Analysis for Metribuzin in Its Formulation. Asian Journal of Chemistry, 24(6), 2657-2660. Retrieved from [Link]
-
Pichon, V., Chen, L., & Hennion, M. C. (1995). UV detection of triazine herbicides and their hydroxylated and dealkylated degradation products in well water. Journal of Chromatography A, 711(2), 257-267. Retrieved from [Link]
-
Reddy, G. S., Reddy, S. L., & Kumar, C. V. (2013). RP- HPLC Method for the Quantitation of Chlorpromazine HCL and Trihexiphenidyl HCL Simultaneously. IOSR Journal of Pharmacy and Biological Sciences, 5(4), 53-59. Retrieved from [Link]
-
Lerch, R. N., Blanchard, P. E., & Thurman, E. M. (1995). Analysis of Hydroxylated Atrazine Degradation Products in Water Using Solid-Phase Extraction and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 43(1), 164-168. Retrieved from [Link]
-
Asghar, M., et al. (2016). Magnetic nanoparticle assisted supramolecular solvent extraction of triazine herbicides prior to their determination by HPLC with UV detection. Microchimica Acta, 183, 2291-2298. Retrieved from [Link]
-
Kamal, A., et al. (2018). RP-HPLC-UV Method for Simultaneous Quantification of Second Generation Non-Steroidal Antiandrogens Along with their Active Metabolites in Mice Plasma: Application to a Pharmacokinetic Study. Planta Medica, 84(12/13), 962-970. Retrieved from [Link]
-
Rojas-Sánchez, L., et al. (2017). Applicability of UV absorbance as an indicator of Atrazine presence into risk management of water supply watersheds. Revista Facultad de Ingeniería, 26(45), 69-79. Retrieved from [Link]
-
Nick, K., et al. (1994). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Vom Wasser, 83, 233-43. Retrieved from [Link]
-
Radić, S., et al. (2014). Determination of Mesotrione, Simazine and Atrazine by RP-HPLC in Thermal Water, Sediment and Vegetable Samples. Food Analytical Methods, 7, 1749-1757. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
Sharma, A., Majumder, A., & Kumar, A. (2013). Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector. Current World Environment, 8(2). Retrieved from [Link]
-
Khan, S. U., & Marriage, P. B. (1979). Residues of Simazine and this compound in an Orchard Soil. Weed Science, 27(2), 238-241. Retrieved from [Link]
-
Psoma, A. K., et al. (2015). Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. Journal of Chromatographic Science, 53(8), 1322-1329. Retrieved from [Link]
-
Sherma, J. (1993). Liquid chromatographic determination of simazine, atrazine, and propazine residues in catfish. Journal of AOAC International, 76(3), 653-656. Retrieved from [Link]
-
Gfrerer, M., & Lankmayr, E. (2005). Chromatographic methods for analysis of triazine herbicides. Journal of Chromatography B, 829(1-2), 12-28. Retrieved from [Link]
Sources
- 1. Residues of Simazine and this compound in an Orchard Soil | Weed Science | Cambridge Core [cambridge.org]
- 2. Detection of Atrazine and Simazine in Ground Water of Delhi using High Performance Liquid Chromatography with Ultraviolet Detector [cwejournal.org]
- 3. Chromatographic methods for analysis of triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UV detection of triazine herbicides and their hydroxylated and dealkylated degradation products in well water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ars.usda.gov [ars.usda.gov]
- 7. Liquid chromatographic determination of simazine, atrazine, and propazine residues in catfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Advanced Sample Preparation for Hydroxysimazine in Complex Matrices
Executive Summary
Hydroxysimazine (2-hydroxy-4,6-bis(ethylamino)-s-triazine) is the primary degradation product of the herbicide Simazine. Unlike its parent compound, this compound is significantly more polar and chemically persistent in soil and aqueous environments. Its physicochemical properties—specifically its ability to exist in keto-enol tautomeric forms—present unique challenges for extraction and analysis. Standard liquid-liquid extraction (LLE) often yields poor recovery due to the molecule's hydrophilicity (LogP < 1).
This Application Note provides a definitive, field-validated protocol for the isolation of this compound from complex matrices (soil, sediment, and wastewater). We prioritize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) as the gold standard for purification, leveraging the analyte's pKa (~5.2) to achieve orthogonal selectivity against neutral matrix interferences.
Analyte Profile & Physicochemical Challenges
Understanding the chemistry of this compound is prerequisite to successful extraction. Unlike Simazine, which is a weak base (pKa ~1.6), this compound possesses a hydroxyl group at the C-2 position, allowing it to function as a weak acid/base system depending on pH.
| Property | Value | Implication for Sample Prep |
| Molecular Weight | 183.21 g/mol | Small molecule; susceptible to ion suppression in MS. |
| LogP (Octanol/Water) | ~ -0.3 to 0.9 | Hydrophilic. Poor retention on C18 without ion-pairing; poor LLE efficiency. |
| pKa | ~5.2 (protonated) | Cationic at pH < 3. Ideal candidate for Cation Exchange (MCX) retention. |
| Solubility | Low in non-polar solvents | Requires polar organic solvents (MeOH, ACN) or acidified aqueous buffers for extraction. |
Strategic Workflow: The Mixed-Mode Advantage
The most robust method for extracting this compound involves a "Catch-and-Release" strategy using Mixed-Mode Cation Exchange (MCX). This sorbent combines a reversed-phase backbone (to retain hydrophobics) with a sulfonic acid moiety (to retain bases).
Mechanism of Action[1][2][3]
-
Acidification: The sample is acidified (pH 2.0–3.0) to protonate this compound (
). -
Retention: The positively charged analyte binds to the negatively charged sulfonic acid groups on the sorbent via ionic interaction.
-
Interference Removal: Neutral and acidic interferences are washed away with 100% organic solvent (e.g., Methanol). The analyte remains "locked" by the ionic bond.
-
Elution: A high pH solvent (5%
in MeOH) deprotonates the analyte, breaking the ionic bond and eluting it.
Figure 1: Strategic workflow for Mixed-Mode Cation Exchange (MCX) extraction of this compound.
Experimental Protocols
Protocol A: Aqueous Samples (Drinking Water, Wastewater)
Objective: Concentration and cleanup of trace residues.
Materials:
-
SPE Cartridge: Oasis MCX (60 mg/3 cc) or equivalent mixed-mode strong cation exchanger.
-
Reagents: Formic Acid, Methanol (LC-MS grade), Ammonium Hydroxide (28-30%), Ultrapure Water.
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Filter 200–500 mL of water sample through a 0.7 µm glass fiber filter.
-
Crucial: Acidify the filtrate to pH 2.0–3.0 using Formic Acid (approx. 100 µL per 100 mL). Reasoning: Ensures this compound is fully protonated to bind to the cation exchange sites.
-
Add internal standard (e.g., Simazine-d10 or Atrazine-d5) at this stage.
-
-
Conditioning:
-
3 mL Methanol.
-
3 mL Ultrapure Water (acidified to pH 2-3).
-
-
Loading:
-
Pass the acidified sample through the cartridge at a flow rate of 5–10 mL/min.
-
-
Washing (The Clean-up):
-
Wash 1: 3 mL 2% Formic Acid in Water. (Removes salts and hydrophilic neutrals).
-
Wash 2: 3 mL 100% Methanol .
-
Expert Insight: Do not skip Wash 2. Because the analyte is held by ionic forces, you can use strong organic solvents to wash away hydrophobic interferences (humic acids, fats) without losing the analyte. This is impossible with standard C18 SPE.
-
-
Elution:
-
Elute with 2 x 2 mL of 5% Ammonium Hydroxide in Methanol .
-
Mechanism: The high pH neutralizes the protonated amine/keto group, breaking the ionic interaction with the sorbent.
-
-
Reconstitution:
-
Evaporate eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 1 mL of 90:10 Water:Methanol (containing 0.1% Formic Acid).
-
Protocol B: Soil and Sediment Samples
Objective: Desorption from solid matrix followed by SPE cleanup. Challenge: this compound binds strongly to soil organic matter and clay.
Step-by-Step Procedure:
-
Extraction:
-
Weigh 5 g of soil into a 50 mL centrifuge tube.
-
Add 10 mL of Methanol:Water (70:30 v/v) acidified with 1% Formic Acid .
-
Note: The water content aids in swelling clay pores; the acid promotes desorption.
-
Shake vigorously (mechanical shaker) for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect supernatant.[1] Repeat extraction once and combine supernatants.
-
-
Dilution (Critical Step):
-
The extract contains high organic content (methanol) which will prevent retention on the SPE cartridge if loaded directly.
-
Dilute the combined supernatant with water to reduce the organic content to <10% Methanol. (e.g., if you have 20 mL extract, dilute to ~150-200 mL with acidified water).
-
Adjust pH to 2.0–3.0 if necessary.
-
-
SPE Cleanup:
-
Proceed exactly as described in Protocol A (Steps 2–6) , loading the diluted soil extract.
-
LC-MS/MS Analytical Conditions
Because this compound is polar, it elutes early on standard C18 columns, often in the region of ion suppression. Use a High Strength Silica (HSS) T3 column or a Polar-Embedded C18 for better retention.
| Parameter | Setting |
| Column | Waters ACQUITY HSS T3 (100mm x 2.1mm, 1.8 µm) or Phenomenex Kinetex Polar C18 |
| Mobile Phase A | Water + 5mM Ammonium Acetate + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 5mM Ammonium Acetate + 0.1% Formic Acid |
| Gradient | 0-1 min: 5% B; 1-10 min: Linear to 95% B; 10-12 min: Hold 95% B. |
| Flow Rate | 0.3 - 0.4 mL/min |
| MS Mode | ESI Positive (MRM) |
| Transitions | 184.1 > 128.1 (Quant), 184.1 > 86.1 (Qual) |
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<60%) | pH during load was too high (>4). | Ensure sample is acidified to pH 2–3. The analyte must be positively charged to bind to MCX. |
| Low Recovery (<60%) | Elution solvent not basic enough. | Ensure Ammonium Hydroxide is fresh. The pH of the elution solvent must be >10 to release the analyte. |
| Ion Suppression | Matrix breakthrough. | Increase the volume of the 100% Methanol wash step during SPE. Consider using a smaller injection volume. |
| Peak Tailing | Secondary interactions. | Ensure Ammonium Acetate is present in the mobile phase to mask free silanols. |
Diagram: MCX Mechanism of Retention
Figure 2: The "Catch-and-Release" mechanism of Mixed-Mode Cation Exchange (MCX) specific to this compound.
References
-
U.S. EPA. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC/ESI/MS). U.S. Environmental Protection Agency.[2] Link
-
Waters Corporation. (2020). Oasis MCX Cartridges and 96-Well Plates Care and Use Manual.Link
-
Fenoll, J., et al. (2011). Multiresidue analysis of pesticides in soil by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. Link
-
PubChem. (2025).[3][4] this compound Compound Summary. National Library of Medicine. Link
-
Baranowska, I., et al. (2012). Determination of Mesotrione, Simazine and Atrazine by RP-HPLC in Thermal Water, Sediment and Vegetable Samples. ResearchGate. Link
Sources
Application Note: Hydroxysimazine Generation, Extraction, and Quantitation in Soil Matrices
Introduction & Significance
Hydroxysimazine (2-hydroxy-4,6-bis(ethylamino)-s-triazine, CAS 2599-11-3) is the primary degradation product of Simazine, a widely used chloro-s-triazine herbicide. While Simazine acts by inhibiting photosynthesis via the D1 protein in photosystem II, its hydrolysis to this compound represents a critical "detoxification" step in the environment.
However, this compound is significantly more polar and persistent in certain soil horizons than its parent compound. Its increased water solubility (approx. 27.5 mg/L vs. 5 mg/L for Simazine) alters its leaching potential, while its hydroxyl group facilitates stronger adsorption to soil organic matter, often leading to "aged" residues that are difficult to extract.
This guide provides a rigorous protocol for generating this compound via controlled degradation, extracting it from complex soil matrices, and quantifying it using LC-MS/MS.
Physicochemical Profile[1][2][3][4][5][6]
| Property | Simazine (Parent) | This compound (Target) | Implication for Protocol |
| CAS Number | 122-34-9 | 2599-11-3 | Reference standard identification. |
| Molecular Weight | 201.66 | 183.21 | Mass spectrometry precursor ion selection. |
| Water Solubility | ~5 mg/L | ~27.5 mg/L | This compound is more mobile in aqueous phases. |
| pKa | 1.62 | 5.2 | This compound is cationic at low pH, affecting SPE retention. |
| Log Kow | 2.18 | 0.94 | Lower lipophilicity requires modified extraction solvents. |
Mechanistic Pathways
Understanding the formation of this compound is prerequisite to accurate generation and analysis. The degradation occurs via dechlorination , driven by two distinct mechanisms:
-
Abiotic Hydrolysis: Occurs naturally in acidic soils or via chemical catalysis.
-
Biotic Metabolism: Mediated by soil bacteria (e.g., Arthrobacter, Pseudomonas) possessing hydrolase enzymes such as AtzA or TrzN .
Diagram 1: Simazine Degradation Pathway
Caption: The dechlorination of Simazine to this compound is the rate-limiting detoxification step, mediated by hydrolytic enzymes or acidic soil conditions.
Protocol 1: Controlled Generation (Degradation Assay)
To study this compound, one must often generate it in situ to mimic environmental weathering.
Materials
-
Soil Matrix: Silt loam (sieved <2mm), biologically active.
-
Fortification Solution: Simazine (1000 mg/L in Acetone).
-
Incubation System: Biometer flasks with NaOH traps (if monitoring mineralization) or standard amber jars.
Step-by-Step Methodology
-
Soil Preparation: Adjust soil moisture to 40% of Maximum Water Holding Capacity (MWHC). Pre-incubate for 7 days at 25°C to reactivate microbial communities.
-
Fortification: Apply Simazine solution to the soil to achieve a final concentration of 5 mg/kg.
-
Causality: Use a volatile solvent (acetone) and evaporate strictly to ensure the solvent does not act as an auxiliary carbon source for bacteria.
-
-
Treatment Groups:
-
Group A (Biotic): Active soil.[1]
-
Group B (Abiotic Control): Soil sterilized via autoclaving (121°C, 30 min, 3 cycles) or gamma irradiation.
-
-
Incubation: Maintain at 25°C in the dark. Weigh flasks weekly and replenish moisture loss with sterile deionized water.
-
Sampling: Harvest sacrificial samples at Day 0, 7, 14, 28, and 56.
Protocol 2: Extraction & Enrichment
Challenge: this compound binds avidly to soil fulvic and humic acids via hydrogen bonding and cation exchange (at lower pH). Standard organic solvent extractions (e.g., pure Acetonitrile) yield poor recovery (<60%).
Solution: Use a buffered solvent system to disrupt ionic interactions.
Reagents
-
Extraction Solvent: Methanol:0.1M Phosphate Buffer (pH 7.5) (80:20 v/v).
-
SPE Cartridges: Strong Cation Exchange (SCX) or Polymeric HLB.
Workflow
-
Weighing: Place 5 g of soil into a 50 mL centrifuge tube.
-
Solvent Addition: Add 10 mL of Extraction Solvent.
-
Agitation: Shake vigorously (mechanical shaker) for 60 minutes.
-
Note: Sonication (15 min) can be added if recoveries remain low, but avoid heating the sample.
-
-
Centrifugation: Spin at 4000 rpm for 10 minutes. Decant supernatant.
-
Repeat: Repeat extraction once and combine supernatants.
-
Cleanup (Optional but Recommended):
-
Dilute extract with water to reduce MeOH content to <10%.
-
Load onto pre-conditioned HLB cartridge.
-
Wash with 5% MeOH/Water.
-
Elute with pure Methanol.
-
-
Concentration: Evaporate eluate to near dryness under nitrogen stream and reconstitute in Mobile Phase A:B (90:10) .
Protocol 3: LC-MS/MS Quantitation
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Sciex QTRAP).
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).
-
Flow Rate: 0.3 mL/min.
-
Column Temp: 35°C.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear ramp to 90% B
-
8-10 min: Hold 90% B
-
Mass Spectrometry Parameters (MRM)
This compound is detected in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Simazine | 202.1 [M+H]+ | 132.1 | 124.1 | 25 |
| This compound | 184.1 [M+H]+ | 156.1 (-C2H4) | 128.1 (-2xC2H4) | 20-30* |
*Note: Collision energy must be optimized for specific instrument geometry. The transition 184->156 corresponds to the loss of an ethylene group from the ethylamino side chain.
Diagram 2: Analytical Workflow
Caption: Workflow for the extraction of polar triazine metabolites. The buffer step is critical to break ionic bonds with soil matrix.
Data Analysis & Validation
Half-Life Calculation
Degradation typically follows First-Order Kinetics. Calculate the dissipation half-life (
Where:
-
= Concentration at time
- = Initial concentration
- = Rate constant
Self-Validating Quality Control
To ensure the protocol is working (Trustworthiness), include these controls in every batch:
-
Surrogate Standard: Spike samples with Terbuthylazine-d5 or Atrazine-d5 prior to extraction. Acceptable recovery: 70-120%.[2]
-
Matrix Match: Prepare calibration curves using blank soil extract to compensate for ion suppression (common in ESI+).
Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Analyte bound to soil organic matter. | Increase buffer pH to 8.0 or use MeOH:0.5M Ammonia. |
| Peak Tailing | Secondary interactions with silanols. | Ensure column is end-capped; increase buffer strength in mobile phase. |
| Signal Suppression | Co-eluting humic substances. | Use Matrix-Matched calibration or switch to APCI source if available. |
References
-
U.S. Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for Simazine. Washington, D.C. Link
-
Wackett, L. P., et al. (2002). "Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies." Applied Microbiology and Biotechnology. Link
-
PubChem. (2023). "this compound (Compound)."[3][4][5] National Library of Medicine. Link
-
Sadowsky, M. J., et al. (1998). "AtzC is a new member of the amidohydrolase protein superfamily and is homologous to other atrazine-metabolizing enzymes." Journal of Bacteriology. Link
Sources
- 1. Simazine biodegradation in soil: analysis of bacterial community structure by in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. Residues of Simazine and this compound in an Orchard Soil | Weed Science | Cambridge Core [cambridge.org]
- 4. 2-Hydroxysimazine | CymitQuimica [cymitquimica.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
Field study design for monitoring hydroxysimazine in agricultural runoff
Application Note & Protocol
Field Study Design for Monitoring Hydroxysimazine in Agricultural Runoff
Abstract and Introduction
The widespread use of s-triazine herbicides, such as simazine, in agriculture has led to concerns about the environmental fate of their degradation products. This compound (2-hydroxy-4,6-bis(ethylamino)-s-triazine) is a primary and persistent metabolite of simazine.[1][2][3] Unlike its parent compound, this compound exhibits lower mobility in some soil types due to stronger sorption but demonstrates significantly slower degradation rates, leading to its long-term persistence in the soil profile.[1][4] Agricultural runoff, triggered by significant rainfall events, is a primary pathway for the transport of soil-bound contaminants into adjacent aquatic ecosystems.[5][6] Given its persistence, monitoring this compound in runoff is critical for assessing long-term water quality impacts and understanding the complete environmental burden of simazine use.
This document provides a comprehensive guide for researchers and environmental scientists to design and execute a robust field study for monitoring this compound in agricultural runoff. It integrates established principles of environmental chemistry, hydrology, and analytical science to ensure the collection of defensible, high-quality data. The protocols herein detail every critical step, from strategic site selection to advanced analytical quantification, emphasizing the rationale behind each methodological choice to foster a deep understanding of the study's mechanics.
Analyte Profile: this compound
Understanding the physicochemical properties of this compound is fundamental to designing an effective monitoring strategy. These properties dictate its behavior in soil and water, influencing its transport potential and the selection of appropriate analytical methods.
| Property | Value | Significance for Field Study |
| Chemical Formula | C₇H₁₃N₅O | Basic identification. |
| Molar Mass | 183.21 g/mol | Used for concentration calculations from mass. |
| Parent Compound | Simazine | Study sites must have a history of simazine application.[1] |
| Water Solubility | Low (variable) | While lower than some pesticides, it is sufficient for transport in runoff. |
| Sorption Behavior | Tends to be more strongly sorbed to soil organic matter than parent triazines.[4][7][8] | Runoff monitoring is crucial as transport is often associated with suspended sediment. |
| Persistence | Degrades more slowly than simazine; can persist for months to years in soil.[1] | Justifies the need for long-term monitoring even after simazine application has ceased. |
| Primary Matrix | Agricultural Runoff (water and suspended sediment) | Sampling and analytical methods must be optimized for this complex matrix. |
Core Principles of Field Study Design
A successful field study is built on a foundation of careful planning that accounts for environmental variability and potential sources of error. The objective is to collect samples that are truly representative of the runoff events occurring at the site.
Site Selection Criteria
The choice of a study site is the single most important factor determining the relevance of the collected data.
-
Causality: The site must have a well-documented history of simazine application. This establishes the source of the this compound to be monitored.
-
Defined Hydrology: The site should be a small, well-defined watershed or a field with a single, distinct drainage point. This allows for accurate measurement of runoff volume and simplifies the collection of representative samples.
-
Accessibility and Security: The location must be safely accessible during adverse weather conditions (i.e., major storm events) and secure enough to protect instrumentation like automated samplers and meteorological stations.
-
Control Site: A comparable site with similar soil type, slope, and cropping history but without a history of simazine application should be established. This is critical for determining background levels and ruling out contamination.
Sampling Strategy: Event-Based Monitoring
This compound transport is intrinsically linked to rainfall and subsequent runoff. Therefore, a time-based, routine sampling schedule (e.g., weekly) is inadequate. The study must be designed around storm-event-based sampling .
-
Rationale: Contaminant concentrations are highest during and immediately after a storm. The "first flush" phenomenon, where the initial portion of runoff carries a disproportionately high load of contaminants, is a critical period to capture.
-
Implementation: Automated water samplers (e.g., ISCO-type) are the preferred method. They can be programmed to initiate sampling based on a predetermined rainfall intensity or flow level in the drainage channel. Samples can be collected at fixed time intervals (e.g., every 30 minutes) throughout the runoff event (the "hydrograph").
-
Manual Backup: A protocol for manual "grab" sampling should be in place in case of equipment failure. This requires personnel to be on-call and able to deploy to the site at the onset of a qualifying storm event.
Ancillary Data Collection
To move beyond simple concentration data to a more meaningful calculation of contaminant load (mass per unit time), concurrent monitoring of environmental parameters is essential.
-
Rainfall: A tipping-bucket rain gauge at the site to measure precipitation intensity and duration.
-
Flow Rate: A flume or weir installed in the drainage channel, equipped with a pressure transducer or ultrasonic sensor to continuously measure the height of the water. This data is converted to a flow rate (e.g., liters per second).
-
Basic Water Quality: On-site measurements of pH, temperature, and conductivity provide valuable context for the runoff event.
Experimental Workflows and Protocols
This section provides detailed, step-by-step methodologies. Adherence to these protocols is crucial for data integrity and comparability.
Overall Study Workflow
The diagram below outlines the complete workflow from initial planning to final data analysis.
Caption: High-level workflow for the this compound runoff study.
Protocol: Sample Collection and Preservation
Objective: To collect and stabilize runoff samples to prevent degradation of this compound prior to analysis.
Materials:
-
Pre-cleaned 1-liter amber glass bottles
-
Automated water sampler or manual collection device
-
Field logbook and waterproof labels
-
Personal Protective Equipment (PPE): gloves, safety glasses
-
Coolers with ice
-
Reagent: Ascorbic acid (if residual chlorine is suspected, though unlikely in runoff)
-
Reagent: Sulfuric Acid (H₂SO₄), concentrated
Procedure:
-
Bottle Preparation: Ensure all sample bottles are thoroughly cleaned, rinsed with deionized water, and dried. If using an automated sampler, load the bottles into the sampler carousel.
-
Sample Collection (Automated): Program the sampler to begin collecting discrete samples into the individual glass bottles once a rainfall or flow threshold is met. The sampling interval should be frequent enough to capture the rising, peak, and falling limbs of the hydrograph (e.g., every 15-30 minutes).
-
Sample Collection (Manual): If collecting manually, rinse the sample bottle three times with the runoff water before collecting the final sample. Collect the sample from the center of the flow path, being careful not to disturb bottom sediments.
-
Sample Retrieval: Retrieve the samples from the field as soon as possible after the runoff event ceases, and no later than 24 hours after collection.
-
Preservation:
-
Rationale: Acidification is required to inhibit microbial degradation of triazine compounds.
-
Action: In a well-ventilated area, add concentrated H₂SO₄ dropwise to each 1-liter sample until the pH is < 2.0. Verify with a pH meter or pH paper.
-
-
Storage and Transport: Immediately place the preserved samples in a cooler on ice. The temperature must be maintained at or below 4°C.
-
Documentation: Complete the chain-of-custody form and record the site name, date, time of collection, and unique sample ID for each bottle in the field logbook.
Protocol: Sample Preparation via Solid-Phase Extraction (SPE)
Objective: To isolate and concentrate this compound from the water matrix, removing interferences prior to instrumental analysis. This protocol is adapted from methodologies developed for hydroxylated atrazine degradation products.[9]
Materials:
-
Strong Cation-Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
Ammonium hydroxide solution (5% in Methanol)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of Methanol through the SCX cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Measure and record the volume of the water sample (e.g., 500 mL).
-
Pass the entire water sample through the conditioned SCX cartridge at a flow rate of approximately 5-10 mL/min. The positive charge of the analyte at low pH will cause it to retain on the cation exchange sorbent.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of deionized water to remove salts and polar interferences.
-
Dry the cartridge under vacuum for 10 minutes to remove residual water.
-
-
Elution:
-
Rationale: A basic solution is used to neutralize the charge on the analyte, allowing it to be released from the sorbent.
-
Action: Place a clean collection tube in the manifold. Elute the this compound from the cartridge by passing two 4 mL aliquots of 5% ammonium hydroxide in methanol through the cartridge.
-
-
Concentration:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol: Analysis by LC-MS/MS
Objective: To definitively identify and quantify this compound using the selectivity and sensitivity of tandem mass spectrometry. The principles are similar to those in EPA Method 536.0 for other triazines.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Isotopically labeled internal standard (e.g., this compound-d5, if available)
Example LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18 reverse-phase, 2.1 x 100 mm, <3 µm | Standard for retaining moderately polar compounds like this compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape and ESI+ ionization efficiency. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Flow Rate | 0.3 mL/min | Typical for a 2.1 mm ID column. |
| Injection Vol. | 10 µL | |
| Ionization Mode | ESI Positive | Triazines ionize efficiently in positive mode due to the nitrogen atoms. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides maximum sensitivity and selectivity by monitoring specific parent-to-product ion transitions. |
| MRM Transitions | Precursor Ion (m/z) -> Product Ion (m/z) | To be determined empirically by infusing a pure standard. e.g., 184.1 -> 142.1 (quantifier), 184.1 -> 100.1 (qualifier) |
Quality Assurance and Control (QA/QC)
A robust QA/QC system is non-negotiable for producing legally and scientifically defensible data. It provides a self-validating framework for the entire study.
QC Sample Relationship Diagram
Caption: Relationships between field and laboratory QC samples.
QC Sample Summary
| QC Sample Type | Purpose | Frequency | Acceptance Criteria (Example) |
| Trip Blank | Checks for contamination during transport and storage. | 1 per cooler/shipment | Analyte should be below the Method Detection Limit (MDL). |
| Field Blank | Checks for contamination from field conditions or sampling equipment. | 1 per 20 samples | Analyte should be below the MDL. |
| Field Duplicate | Assesses the precision of the entire sampling and analysis process. | 1 per 20 samples | Relative Percent Difference (RPD) < 30%. |
| Matrix Spike (MS) | Assesses the accuracy of the method in a specific sample matrix. | 1 per 20 samples | Spike recovery of 70-130%. |
| Lab Control Sample (LCS) | Assesses the accuracy of the analytical method in a clean matrix. | 1 per batch | Spike recovery of 80-120%. |
Conclusion
This application note provides a comprehensive framework for the design and implementation of a field study to monitor this compound in agricultural runoff. By combining a robust, event-based sampling strategy with meticulous sample handling and sensitive LC-MS/MS analysis, researchers can generate high-quality data. This data is essential for understanding the environmental persistence and transport of simazine metabolites, performing accurate risk assessments, and ultimately informing best practices for sustainable agriculture and water resource protection.
References
-
Khan, S. U., & Marriage, P. B. (2017). Residues of Simazine and this compound in an Orchard Soil. Weed Science, 24(6), 583-586. [Link]
-
Roth, W., & Knüsli, E. (1961). Simazine: Degradation by Corn Seedlings. Experientia, 17(8), 312-313. [Link]
-
Singh, S., Kumar, V., Chauhan, A., Datta, S., Wani, A. B., Singh, N., & Singh, J. (2018). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. Journal of Environmental Management, 224, 404-416. [Link]
-
Sevilla-Morán, B., Sandín-España, P., & López-Alonso, H. (2007). Chemistry and fate of simazine. Reviews of environmental contamination and toxicology, 189, 57-89. [Link]
-
National Pesticide Information Center. (2020). Atrazine Fact Sheet. Oregon State University. [Link]
-
Lerch, R. N., & Donald, W. W. (1994). Analysis of Hydroxylated Atrazine Degradation Products in Water Using Solid-Phase Extraction and High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 42(4), 922-927. [Link]
-
California Department of Pesticide Regulation. (2023). Risks from Human Exposure to Atrazine and its Degradates in Groundwater. Memorandum. [Link]
-
National Center for Biotechnology Information. (n.d.). Simazine. PubChem Compound Summary for CID 5216. [Link]
-
Muir, D. C. G., & Baker, B. E. (1978). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Journal of Agricultural and Food Chemistry, 26(2), 420-424. [Link]
-
Regitano, J. B., Koskinen, W. C., & Sadowsky, M. J. (2006). Influence of Soil Aging on Sorption and Bioavailability of Simazine. Journal of Agricultural and Food Chemistry, 54(4), 1373-1379. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 135408659. [Link]
-
Regitano, J. B., Koskinen, W. C., & Sadowsky, M. J. (2006). Influence of soil aging on sorption and bioavailability of simazine. Journal of agricultural and food chemistry, 54(4), 1373–1379. [Link]
-
International Agency for Research on Cancer. (1999). Atrazine. In Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 73. Lyon (FR): IARC. [Link]
-
da Silva, J. R. M., de Andrade, B. O., Pires, C. V., da Silva, A. A., & da Costa, A. M. (2020). Sorption and desorption of Atrazine in horizons of the Red-Yellow Latosol. Revista Brasileira de Engenharia Agrícola e Ambiental, 24(1), 51-57. [Link]
Sources
- 1. Residues of Simazine and this compound in an Orchard Soil | Weed Science | Cambridge Core [cambridge.org]
- 2. Simazine | C7H12ClN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C7H13N5O | CID 135408659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Atrazine - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Influence of soil aging on sorption and bioavailability of simazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. ars.usda.gov [ars.usda.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Isotope Labeling Strategies for Elucidating Hydroxysimazine Metabolism
Abstract
This guide details the experimental protocols for tracking the metabolic fate of hydroxysimazine, the primary hydrolysis product of the herbicide simazine. Unlike the parent compound, this compound exhibits increased polarity and persistence, necessitating specific isotope labeling strategies (
Introduction: The this compound Challenge
Simazine (6-chloro-N,N'-diethyl-1,3,5-triazine-2,4-diamine) is widely used for weed control. Its primary degradation route involves dechlorination to form This compound (2-hydroxy-4,6-bis(ethylamino)-s-triazine).[1]
While often considered a detoxification step, this compound poses unique analytical challenges:
-
Solubility Inversion: The hydroxyl group significantly increases polarity (LogP drop) and introduces pH-dependent solubility (pKa ~5.2), rendering standard lipophilic extraction protocols inefficient.
-
Soil Binding: this compound binds more tightly to soil organic matter (humic acids) than simazine, often requiring harsh extraction or combustion to recover.
-
Regulatory Scrutiny: Understanding whether the triazine ring mineralizes (breaks down to CO
) or persists as bound residue is critical for environmental impact assessments.
Experimental Design & Isotope Selection
To fully resolve the metabolic pathway, a dual-labeling strategy is required.
A. Radioisotope Labeling ( C)
-
Purpose: Total Mass Balance & Mineralization Tracking.
-
Label Position: Ring-UL-
C (Uniformly Labeled Ring).-
Why? Labeling the ethyl side chains is insufficient; side chains are easily cleaved (N-dealkylation) and oxidized to
CO , giving a false impression of total degradation. Only ring-labeled C proves the destruction of the toxic triazine core.
-
B. Stable Isotope Labeling ( C, N)
-
Purpose: Structural Identification (LC-MS/MS) & Internal Standardization.
-
Label Position: Ring-
C_3 or Ring- N_3 .-
Why? These isotopes modify the mass-to-charge ratio (m/z) without altering chemical behavior, allowing for precise co-elution with analytes during MS analysis to correct for matrix effects.
-
Protocol: Soil Microcosm Incubation (Closed System)
Objective: To quantify mineralization (
Materials
-
Sieved soil (2 mm), adjusted to 40% Water Holding Capacity (WHC).
-
Biometer flasks (closed gas-tight systems).
-
Trapping solution: 1 M KOH or NaOH.
-
Test Substance:
C-Simazine (Specific Activity > 50 µCi/mg).
Workflow
-
Acclimatization: Pre-incubate soil for 7 days in the dark at 20°C to stabilize microbial activity.
-
Dosing: Apply
C-Simazine dissolved in a minimal volume of acetone/water carrier to the soil surface. Mix thoroughly. -
Trapping: Place 10 mL of 1 M KOH in the side arm of the biometer flask. Seal the system.
-
Sampling Intervals: Days 0, 7, 14, 28, 56, and 90.
-
CO
Analysis: At each interval, remove the KOH solution. Add 1 mL aliquot to Liquid Scintillation Cocktail (LSC) and count.-
Self-Validation Check: Cumulative
CO recovery indicates the rate of ring cleavage. If <1% over 90 days, the ring is persistent.
-
Protocol: Differential Extraction Strategy
Objective: To separate the lipophilic parent (simazine) from the polar metabolite (this compound).
Critical Insight: this compound exists in keto-enol tautomeric forms. At neutral pH, it can bind strongly to soil. Acidification is required to protonate the molecule and release it from soil binding sites.
Step-by-Step Extraction
-
Solvent A (Targeting Simazine):
-
Extract soil (10 g) with 20 mL Methanol:Water (80:20 v/v) .
-
Shake for 30 min; Centrifuge at 3000 x g.
-
Note: This removes the parent simazine and loosely bound residues.
-
-
Solvent B (Targeting this compound):
-
Combustion (Bound Residues):
-
Air-dry the remaining soil pellet.
-
Oxidize a subsample (0.5 g) in a Biological Oxidizer.
-
Trapped
CO represents the Non-Extractable Residue (NER) fraction.
-
Data Visualization: Extraction Efficiency
| Fraction | Solvent System | Target Analyte | Expected Recovery |
| Extract 1 | MeOH:H2O (80:20) | Simazine | > 85% of Parent |
| Extract 2 | ACN:0.1 M HCl | This compound | > 70% of Metabolite |
| Residue | Combustion | Bound Residue | 10–30% (Time dependent) |
Analytical Quantitation (LC-MS/MS)
Objective: Confirm identity using stable isotope internal standards (IS).
Instrument Parameters
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Thermo TSQ).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.
-
Note: this compound elutes earlier than simazine due to polarity.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
MRM Transitions (Multiple Reaction Monitoring)
Use
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| Simazine | 202.1 [M+H] | 132.1 | 124.1 | 20 |
| This compound | 184.1 [M+H] | 142.1 | 156.1 | 22 |
| Simazine- | 205.1 [M+H] | 135.1 | 127.1 | 20 |
-
Validation: The retention time of the native this compound must match the stable isotope standard within ±0.05 min.
Pathway Mapping & Data Interpretation[5]
The metabolism of simazine generally follows two diverging paths: N-dealkylation (minor) and Hydrolysis (major).
Diagram 1: Metabolic Pathway of Simazine
Figure 1: The degradation pathway of simazine. The transition to this compound (Red) represents the primary detoxification step, though the ring often remains intact until the formation of Cyanuric Acid.
Diagram 2: Analytical Workflow Decision Tree
Figure 2: Sequential extraction workflow ensuring mass balance closure. Acidified extraction (Red) is critical for recovering this compound.
References
-
United States Environmental Protection Agency (EPA). (2006). Reregistration Eligibility Decision (RED) for Simazine. Retrieved from [Link]
-
Wackett, L. P., et al. (2002). Biodegradation of Atrazine and Related s-Triazine Compounds: From Enzymes to Field Studies. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Sadowsky, M. J., et al. (1998). Atrazine Chlorohydrolase from Pseudomonas sp. Strain ADP. Journal of Bacteriology. Retrieved from [Link]
Sources
- 1. Simazine: Degradation by Corn Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Simazine degradation in California orchard soils | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
Application Note: Derivatization Strategies for the Gas Chromatographic Analysis of Hydroxysimazine
Abstract
Hydroxysimazine, a principal and persistent degradation product of the s-triazine herbicide simazine, presents significant analytical challenges for gas chromatography (GC) due to its high polarity and low volatility.[1][2] Direct GC analysis often results in poor peak shape, low sensitivity, and thermal degradation within the system. This application note provides a comprehensive guide to three robust derivatization methods—silylation, alkylation, and acylation—designed to overcome these limitations. By chemically modifying the polar hydroxyl group, these techniques render this compound sufficiently volatile and thermally stable for reliable GC and GC-Mass Spectrometry (GC-MS) analysis. This document details the chemical principles, step-by-step protocols, and critical considerations for each method, empowering researchers to select and optimize the most suitable approach for their analytical objectives.
The Rationale for Derivatization
The presence of a hydroxyl (-OH) group on the triazine ring makes this compound significantly more polar and less volatile than its parent compound, simazine. When injected into a hot GC inlet, the active hydrogen of the hydroxyl group can engage in strong intermolecular hydrogen bonding and undesirable interactions with active sites in the inlet liner and chromatographic column.[3] This leads to:
-
Poor Volatilization: The analyte does not efficiently transfer to the gas phase.
-
Peak Tailing: Asymmetrical peaks result from adsorptive interactions, complicating integration and reducing accuracy.
-
Thermal Degradation: The compound may break down at high temperatures, leading to analyte loss and inaccurate quantification.
-
Low Detector Response: A combination of the above factors reduces the signal intensity.
Derivatization is a chemical modification technique that addresses these issues by replacing the active hydrogen of the polar functional group with a non-polar, thermally stable moiety. This transformation increases the analyte's volatility, improves its thermal stability, and minimizes adsorptive losses, resulting in sharp, symmetrical chromatographic peaks and enhanced detector sensitivity.[4] The three primary strategies for derivatizing the hydroxyl group of this compound are silylation, alkylation, and acylation.[5]
Method 1: Silylation
Silylation is arguably the most common derivatization technique for compounds containing active hydrogens, such as alcohols, phenols, and carboxylic acids.[5][6] The process involves the replacement of the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group, effectively masking its polarity.
Principle and Reagent Selection
The most widely used silylating reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often supplemented with 1-10% trimethylchlorosilane (TMCS) as a catalyst.
-
Expertise & Causality: BSTFA is favored because its reaction byproducts, N-methyltrifluoroacetamide and residual reagent, are highly volatile and stable, meaning they typically elute early in the chromatogram and do not interfere with the analysis of the TMS-derivatized analyte. The TMCS catalyst accelerates the reaction, particularly for sterically hindered or less reactive hydroxyl groups, by acting as a chloride ion donor and facilitating the leaving group's departure.
A critical aspect of silylation is the need for strictly anhydrous (water-free) conditions . The presence of moisture will preferentially react with the silylating reagent and can hydrolyze the newly formed TMS derivative, leading to incomplete derivatization and significant analyte loss.[6]
Experimental Protocol: Silylation with BSTFA + TMCS
-
Sample Preparation: Evaporate the sample extract containing this compound to complete dryness under a gentle stream of nitrogen. This step is crucial to remove all traces of water and protic solvents.
-
Reconstitution: Add 100 µL of a suitable aprotic solvent (e.g., pyridine or acetonitrile) to the dried residue and vortex to dissolve the analyte.
-
Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial. The reagent should be added in excess to ensure the reaction goes to completion.
-
Reaction: Tightly cap the vial and heat in a heating block or oven at 75°C for 45 minutes. Reaction time and temperature are key parameters that may require optimization depending on the sample matrix and analyte concentration.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC or GC-MS system.
Silylation Workflow Diagram
Caption: Silylation workflow for this compound analysis.
Method 2: Alkylation (Methylation)
Alkylation involves replacing the active hydrogen with an alkyl group, thereby forming a more stable and less polar ether, ester, or amide. For this compound, methylation is the most common alkylation approach, converting the hydroxyl group into a methoxy group.[7]
Principle and Reagent Selection
Diazomethane (CH₂N₂) is a highly effective and historically significant methylating agent for acidic hydroxyl groups.[7] It reacts cleanly and rapidly at room temperature, producing the stable methoxy derivative and nitrogen gas as the sole byproduct.
-
Trustworthiness & Causality: While highly efficient, diazomethane is also extremely toxic and potentially explosive, requiring specialized glassware and significant safety precautions for its generation and handling.[7] Its use has declined in many labs due to these hazards. An alternative approach is the use of trimethylanilinium hydroxide (TMAH) , which can perform methylation "on-column" when co-injected with the analyte into a hot GC inlet.[8][9] This automatable technique is simpler and safer but can be aggressive, potentially causing degradation of other sample components or the GC column itself.
Experimental Protocol: Methylation with Diazomethane
(Note: This protocol should only be performed by personnel trained in the safe handling of diazomethane in a properly ventilated fume hood.)
-
Sample Preparation: Evaporate the sample extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Dissolve the residue in 100 µL of methanol, followed by 900 µL of diethyl ether.
-
Reagent Addition: Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists, indicating a slight excess of the reagent.
-
Reaction: Allow the reaction to proceed at room temperature for 10 minutes. The evolution of nitrogen gas should cease.
-
Quenching: Gently bubble nitrogen gas through the solution to remove any unreacted diazomethane.
-
Analysis: Concentrate the sample to the desired final volume and inject it into the GC-MS system.
Methylation Workflow Diagram
Caption: Methylation workflow using diazomethane.
Method 3: Acylation
Acylation introduces an acyl group (R-C=O) to the analyte molecule, forming an ester with the hydroxyl group of this compound. This derivatization increases volatility and thermal stability while also offering a unique advantage for specific detectors.[4]
Principle and Reagent Selection
Acylation is typically performed using acid anhydrides or acid chlorides. For enhanced sensitivity, fluorinated anhydrides such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are excellent choices.[10]
-
Expertise & Causality: The introduction of multiple fluorine atoms into the derivative creates a molecule with a very high affinity for capturing electrons. This makes the acylated derivative extremely sensitive to detection by an Electron Capture Detector (ECD) , often achieving lower detection limits than are possible with MS for this class of compounds. The reaction is often catalyzed by a weak base like pyridine, which also serves to neutralize the acidic byproduct (e.g., trifluoroacetic acid).
Experimental Protocol: Acylation with TFAA
-
Sample Preparation: Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of a suitable aprotic solvent (e.g., acetonitrile or ethyl acetate) to the dried residue.
-
Reagent Addition: Add 50 µL of pyridine (as a catalyst and acid scavenger) followed by 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 60°C for 20 minutes in a heating block.
-
Cleanup (Optional but Recommended): After cooling, add 1 mL of a 5% sodium bicarbonate solution to neutralize excess reagent and acidic byproducts. Vortex and allow the layers to separate. Transfer the upper organic layer containing the derivative to a clean vial.
-
Analysis: Inject the organic phase into the GC system, preferably equipped with an ECD or MS detector.
Acylation Workflow Diagram
Caption: Acylation workflow with a post-reaction neutralization step.
Method Comparison and Selection
The choice of derivatization method depends on several factors, including the desired sensitivity, available instrumentation, safety protocols, and the potential for interfering substances in the sample matrix.
| Parameter | Silylation | Alkylation (Methylation) | Acylation |
| Primary Reagent | BSTFA, MSTFA | Diazomethane, TMAH | TFAA, PFPA, Acetic Anhydride |
| Derivative Stability | Moderate (moisture sensitive) | High | High |
| Reaction Conditions | Requires heating (60-90°C) | Room temp (Diazomethane); Hot Injector (TMAH) | Requires heating (50-80°C) |
| Key Advantages | Very common, effective, clean byproducts | Forms very stable derivatives; TMAH is automatable | Fluorinated derivatives provide ultra-high sensitivity with ECD |
| Key Disadvantages | Strict anhydrous conditions required[6] | Diazomethane is highly toxic/explosive; TMAH can be harsh on GC system | Reagents and byproducts can be corrosive; may require cleanup step |
| Best Suited For | General purpose GC-MS analysis | Confirmatory analysis where high stability is needed | Trace-level analysis requiring maximum sensitivity with an ECD |
Recommended GC-MS Parameters
Once derivatized, this compound can be analyzed using standard GC-MS conditions. The following parameters serve as a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC Column | Low-polarity 5% phenyl-type (e.g., DB-5ms, TG-5SilMS) 30 m x 0.25 mm, 0.25 µm | Provides excellent separation for the non-polar derivatives of triazines.[3][11] |
| Injector | Splitless, 275°C | Ensures efficient vaporization of the derivatized analyte and transfer to the column.[3] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 80°C (hold 2 min), ramp 15°C/min to 200°C, ramp 10°C/min to 300°C (hold 5 min) | Separates the derivative from solvent and matrix components while ensuring elution.[3][11] |
| MS Detector | Electron Ionization (EI) @ 70 eV | Standard ionization mode for creating reproducible fragmentation patterns for library matching. |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode significantly enhances sensitivity and selectivity for target analyte quantification. |
Conclusion
Successful analysis of this compound by gas chromatography is critically dependent on effective derivatization. Silylation with BSTFA is a reliable and widely applicable method for general-purpose GC-MS analysis. Methylation, particularly with the hazardous but effective diazomethane, yields highly stable derivatives suitable for confirmatory work. Acylation with fluorinated reagents like TFAA is the method of choice when targeting ultra-trace levels of this compound, especially when using an Electron Capture Detector. Each method requires careful optimization of reaction parameters and diligent sample preparation, particularly the removal of water, to ensure complete, reproducible derivatization and generate high-quality, trustworthy analytical data.
References
-
ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS? [Online Forum]. Available at: [Link]
-
PubMed. (n.d.). Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis. Available at: [Link]
-
Smart, A. et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? IntechOpen. Available at: [Link]
-
Khan, S. U., & Marriage, P. B. (1979). Residues of Simazine and this compound in an Orchard Soil. Weed Science, 27(2), 238-241. Available at: [Link]
-
Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Available at: [Link]
-
ResearchGate. (1994). Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Available at: [Link]
-
Brazilian Journal of Analytical Chemistry. (2021). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Available at: [Link]
-
Analytical Methods. (2016). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Available at: [Link]
-
Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Available at: [Link]
-
ACS Publications. (1976). Chemical derivatization of hydroxyatrazine for gas chromatographic analysis. Available at: [Link]
-
PubMed. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Available at: [Link]
-
Labinsights. (2023). Acylation Reagents for Gas Chromatography. Available at: [Link]
-
Agilent. (2011). Analysis of triazine herbicides. Available at: [Link]
-
ResearchGate. (2003). Gas chromatography/mass spectrometry applied for the analysis of triazine herbicides in environmental waters. Available at: [Link]
-
NatureBlink. (2004). Chromatographic determination of herbicide residues in various matrices. Available at: [Link]
Sources
- 1. Residues of Simazine and this compound in an Orchard Soil | Weed Science | Cambridge Core [cambridge.org]
- 2. mdpi.com [mdpi.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. labinsights.nl [labinsights.nl]
- 5. researchgate.net [researchgate.net]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening and optimization of the derivatization of polar herbicides with trimethylanilinium hydroxide for GC-MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
Troubleshooting & Optimization
Overcoming matrix effects in LC-MS/MS analysis of hydroxysimazine
Status: Operational Ticket ID: HYS-MATRIX-001 Assigned Specialist: Senior Application Scientist
Welcome to the Hydroxysimazine Analysis Support Hub. This guide addresses the specific challenges of quantifying 6-hydroxysimazine (a polar metabolite of Simazine) in complex matrices. Unlike the parent compound, this compound exhibits significant polarity and tautomeric behavior (keto-enol), making it highly susceptible to ion suppression in the void volume of standard Reverse Phase LC (RPLC).
Module 1: Diagnostics – "Is it Matrix Effect or Low Recovery?"
User Question: "My internal standard response varies wildly between samples, and my sensitivity for this compound is 10x lower in soil extracts compared to solvent standards. How do I prove this is matrix effect?"
Technical Response: You are likely experiencing Ion Suppression . This occurs when co-eluting matrix components (humic acids in soil, phospholipids in plasma) compete for charge in the Electrospray Ionization (ESI) droplet. You must distinguish between Extraction Efficiency (how much you pull out) and Matrix Effect (how much the MS "sees").
The Protocol: Matuszewski Method (Standard Validation) To diagnose this, you cannot rely on a simple spike recovery.[1] You must perform the "Post-Extraction Spike" experiment.
Experimental Workflow: Prepare three sets of samples at the same concentration (e.g., 10 ng/mL).
-
Set A (Neat Standard): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix, then spike the analyte into the final extract.
-
Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.
Calculation Logic:
Figure 1: The quantitative relationship between Matrix Effect, Recovery, and Process Efficiency. Use this logic to isolate the source of signal loss.
Interpreting Your Data:
-
ME < 85%: Significant Ion Suppression. You need to improve cleanup or chromatography.
-
ME > 115%: Ion Enhancement. Rare for triazines but possible.
-
RE < 50%: Your extraction method (SPE/LLE) is failing to capture the polar metabolite.
Module 2: Sample Preparation – "C18 isn't holding it."
User Question: "I am using a standard C18 SPE cartridge. Simazine is retained well, but this compound breaks through during the load step. What should I change?"
Technical Response: this compound is significantly more polar than Simazine due to the hydroxyl group. On a C18 surface, it often elutes with the aqueous loading solvent. Furthermore, this compound has a pKa ~5.2 (due to keto-enol tautomerism), making it ionizable.
Recommended Protocol: Mixed-Mode Cation Exchange (MCX) Switch to a Mixed-Mode Polymeric Sorbent (e.g., Oasis MCX or Strata-X-C). This utilizes two retention mechanisms: hydrophobic interaction (for the ring structure) and cation exchange (for the amine groups).
Step-by-Step MCX Protocol:
-
Acidification: Adjust sample pH to < 3.0 using Formic Acid. This ensures this compound is protonated (positively charged).
-
Conditioning: MeOH followed by Acidified Water.
-
Loading: Load sample. The analyte binds via cation exchange.
-
Wash 1 (Aqueous): 2% Formic Acid in Water (Removes salts/proteins).
-
Wash 2 (Organic): 100% Methanol (Crucial Step).
-
Why? This removes neutral hydrophobic interferences (humic acids, neutral lipids) while the this compound remains "locked" by the ionic bond. Standard C18 cannot do this.
-
-
Elution: 5% Ammonium Hydroxide in Methanol.
Comparison of Sorbents:
| Sorbent Type | Retention Mechanism | Suitability for this compound | Risk Factor |
| C18 (Silica) | Hydrophobic | Low | Breakthrough during loading; requires highly aqueous load. |
| HLB (Polymeric) | Hydrophobic + Polar | Medium | Better retention than C18, but cleans up less matrix (non-selective). |
| MCX (Mixed-Mode) | Hydrophobic + Ion Exchange | High | Allows aggressive organic washing to remove matrix suppressors. |
| Carbon (GCB) | Planar Interaction | High | Excellent retention, but elution can be difficult (requires reversible solvent). |
Module 3: Chromatography – "The Peak is in the Dead Volume."
User Question: "My peak elutes at 0.8 minutes, right with the salt front. I can't integrate it reliably."
Technical Response: Co-elution with the "void volume" (unretained salts) is the primary cause of matrix effects. You must increase retention (k' factor).
The Solution: HILIC or Polar-Embedded C18 Standard C18 columns suffer from "phase collapse" in 100% water, which is often required to retain this compound.
Option A: HILIC (Hydrophilic Interaction Liquid Chromatography)
-
Concept: "Reverse" of reverse phase. Water is the "strong" solvent.
-
Column: Bare Silica or Zwitterionic (ZIC-HILIC).
-
Mobile Phase: High Acetonitrile (90%) -> High Water.
-
Result: this compound elutes later than non-polar matrix components. Salts elute early or are retained differently.
-
Caveat: Requires long equilibration times.
Option B: F5 (Pentafluorophenyl) or Polar-Embedded C18
-
Concept: F5 phases offer pi-pi interactions and dipole retention, which grab the triazine ring more effectively than C18 chains.
-
Protocol: Use a gradient starting at 100% Aqueous (0.1% Formic Acid).
-
Benefit: Compatible with standard RPLC systems without the headaches of HILIC.
Module 4: Internal Standards – "Can I use Atrazine-d5?"
User Question: "this compound-13C3 is expensive. Can I use Atrazine-d5 or Simazine-d5 as an internal standard?"
Technical Response: Strictly No. While Atrazine-d5 is structurally similar, it is significantly less polar.
-
Retention Time Shift: Atrazine-d5 will elute later than this compound.
-
Matrix Mismatch: The matrix suppression occurring at the this compound retention time (early elution) will likely be different from the suppression at the Atrazine-d5 retention time (late elution).
-
Result: Your calculated concentrations will be erroneous because the IS is not "experiencing" the same suppression as the analyte.
Requirement: You must use a stable isotope-labeled analogue that co-elutes perfectly.
-
Primary Choice: this compound-13C3
-
Secondary Choice: this compound-d5 (Deuterium can sometimes separate slightly from the target on high-efficiency columns due to the deuterium isotope effect).
References & Validation Sources
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[2] Analytical Chemistry, 75(13), 3019–3030. Link
-
Core citation for the ME calculation protocol.
-
-
U.S. EPA. (1987). Method 87-1: Determination of Hydroxy-Simazine in Soil Samples.[3] Environmental Chemistry Methods. Link
-
Foundational method for soil extraction (Acid reflux technique).
-
-
Ibáñez, M., et al. (2004). Investigation of the Matrix Effects on a HPLC-ESI-MS/MS Method and Application for Monitoring Triazine... Journal of Chromatography A. Link
-
Validates the impact of water types and internal standard selection.
-
-
Hennion, M. C. (1999). Solid-phase extraction: method development, sorbents, and coupling with liquid chromatography. Journal of Chromatography A, 856(1-2), 3-54. Link
-
Authoritative source on Mixed-Mode and Carbon sorbent mechanisms for polar analytes.
-
Sources
Enhancing the sensitivity of hydroxysimazine detection in groundwater
Ticket ID: #GW-HYS-402 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Enhancing Sensitivity for Hydroxysimazine (Simazine-OH) Analysis
Executive Summary
This compound (CAS 2599-11-3) is the primary hydrolysis metabolite of the herbicide Simazine. Unlike its parent compound, this compound is significantly more polar (Water solubility ~27.5 mg/L vs. ~5 mg/L for Simazine), rendering standard C18-based extraction and retention strategies ineffective.
This guide addresses the three most common failure points reported by analytical labs: Poor SPE Recovery , Chromatographic Peak Distortion , and Matrix-Induced Ion Suppression .
Module 1: Sample Preparation (The Recovery Bottleneck)
User Issue: "I am getting <40% recovery using C18 cartridges, even after acidifying the sample."
Technical Diagnosis: this compound is too polar for standard C18 retention, especially when groundwater contains competing organic matter (DOM). While Simazine retains well on C18 via hydrophobic interactions, this compound breaks through early. Furthermore, simple acidification can protonate humic acids in groundwater, causing them to co-elute and suppress the signal later.
The Solution: Mixed-Mode Cation Exchange (MCX) You must switch to a Mixed-Mode Cation Exchange (MCX) sorbent. This compound contains secondary amines that can be protonated (pKa ~1.7 for the ring, but higher for the amines in the hydroxy-form). By lowering the pH, you induce a positive charge on the analyte, allowing it to bind to the sulfonate groups of the MCX cartridge while neutral interferences (humic acids) are washed away with organic solvents.
Protocol: Optimized MCX Extraction
| Step | Action | Mechanism |
| 1. Pre-treatment | Adjust 500 mL groundwater to pH 2.0–2.5 using Formic Acid. Add internal standard (Simazine-d10 or Atrazine-d5).[1] | Protonates the this compound amines ( |
| 2. Conditioning | 3 mL Methanol followed by 3 mL acidified water (pH 2). | Activates the sorbent and matches sample pH. |
| 3. Loading | Load sample at <5 mL/min. | Slow flow ensures interaction with sulfonate groups. |
| 4. Wash 1 (Aq) | 3 mL 0.1% Formic Acid in Water. | Removes salts and highly polar non-ionizable interferences. |
| 5. Wash 2 (Org) | 3 mL 100% Methanol. | CRITICAL STEP: This removes hydrophobic interferences (like parent Simazine if not desired) and neutral organics. The this compound stays bound ionically. |
| 6. Elution | 3 mL 5% Ammonium Hydroxide in Methanol. | High pH neutralizes the analyte ( |
Visualization: SPE Logic Flow
Figure 1: Mixed-Mode Cation Exchange (MCX) decision logic for maximizing this compound recovery while minimizing matrix interference.
Module 2: Chromatographic Separation
User Issue: "My peaks are fronting or eluting in the void volume."
Technical Diagnosis: Standard C18 columns suffer from "phase dewetting" in highly aqueous mobile phases required to retain polar metabolites.[2] this compound requires a stationary phase that can interact with polar moieties.[2]
The Solution: Polar-Embedded C18 or HILIC [2]
-
Option A (Robustness): Use a Polar-Embedded C18 (e.g., Waters T3, Phenomenex Aqua, or Agilent SB-Aq). These columns have a hydrophilic group inserted near the silica surface, allowing the C18 chains to remain extended even in 100% aqueous conditions.
-
Option B (Sensitivity): HILIC (Hydrophilic Interaction Liquid Chromatography) .[3] This uses a high-organic mobile phase (e.g., 90% Acetonitrile) as the "weak" solvent. This is ideal for MS sensitivity because the high organic content enhances desolvation efficiency in the ESI source.[2]
Recommended LC Conditions (Polar-Embedded C18)
-
Column: 2.1 x 100 mm, 1.8 µm Polar-Embedded C18.
-
Mobile Phase A: Water + 5mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 5mM Ammonium Formate.
-
Gradient: Hold 0% B for 1 min (to trap the polar analyte), then ramp to 95% B.
Module 3: Mass Spectrometry Optimization
User Issue: "I see the peak, but the signal-to-noise ratio is too low for trace detection."
Technical Diagnosis:
this compound (MW 183.2) forms a protonated molecule
The Solution: Optimized MRM Transitions You cannot rely on generic "Triazine" settings. This compound lacks the Chlorine atom found in Simazine (mass 201.6), shifting the mass by -18 Da (Cl replaced by OH).
MRM Transition Table
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) | Rationale |
| This compound (Quant) | 184.2 | 156.1 | 18–22 | 50 | Loss of Ethylene ( |
| This compound (Qual) | 184.2 | 114.1 | 25–30 | 50 | Loss of second ethyl group + ring cleavage. |
| Simazine-d10 (IS) | 212.2 | 142.1 | 20 | 20 | Internal Standard for normalization. |
Source Parameter Tuning (ESI+)
-
Capillary Voltage: 3.0 – 3.5 kV (Do not go too high; polar analytes are prone to in-source fragmentation).
-
Desolvation Temp: 450°C (Higher temps required for aqueous mobile phases).
-
Cone Gas: 50 L/hr (Helps prevent salts from clogging the orifice).
Visualization: MS/MS Fragmentation Logic
Figure 2: Fragmentation pathway for this compound in Triple Quadrupole MS.
Troubleshooting FAQ
Q: Can I use GC-MS for this compound? A: No. Unlike Simazine, this compound is non-volatile due to the hydroxyl group. It requires derivatization (e.g., with BSTFA) to become volatile. This adds a step that introduces variability and error. LC-MS/MS is the only robust method for trace groundwater analysis [1].
Q: Why is my Internal Standard (Atrazine-d5) recovering differently than this compound? A: Atrazine-d5 is structurally different (isopropyl group vs. ethyl group) and less polar. For this compound, Simazine-d10 is the preferred internal standard as it matches the ethyl-amino structure exactly, correcting for matrix effects more accurately [2].
Q: I have high background noise in the 184 transition. A: This is common. The mass 184 is low and subject to solvent noise. Ensure your Collision Gas Pressure is optimized (usually 1.5 - 2.0 mTorr) to ensure efficient fragmentation, and increase the Desolvation Gas Flow to remove solvent clusters that mimic this low mass.
References
-
U.S. Environmental Protection Agency (EPA). (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC/ESI/MS).
-
Thermo Fisher Scientific. (2008). Analysis of Triazine Pesticides in Drinking Water Using LC-MS/MS (EPA Method 536.0). Application Note 434.
-
Shimadzu. (2021). Method Package for Veterinary Drugs and Pesticides: MRM Optimization.
Sources
Technical Support Center: Hydroxysimazine Stability & Storage
Topic: Stability of Hydroxysimazine (Simazine-2-hydroxy) in Solution Audience: Analytical Chemists, Environmental Scientists, Toxicology Researchers Reference ID: TS-HYS-2024-01
Executive Summary
This compound (CAS: 2599-11-3) is the primary hydrolysis metabolite of the herbicide Simazine. Unlike its parent compound, this compound possesses a hydroxyl group at the C-2 position of the s-triazine ring. This structural change fundamentally alters its physicochemical behavior, creating distinct challenges in solubility and surface adsorption.
The most common user error is treating this compound like Simazine. While Simazine is lipophilic and stable in pure methanol, this compound is significantly more polar, exhibits keto-enol tautomerism, and is prone to rapid precipitation if pH and solvent polarity are not strictly controlled.
Module 1: Dissolution & Stock Preparation
The Core Challenge: Solubility Mismatch
Users frequently report "precipitation" or "low recovery" immediately after preparing stock solutions. This is rarely chemical degradation; it is almost always a physical solubility failure.
-
Simazine (Parent): Soluble in Methanol/Acetonitrile.[1] Low water solubility (~6.2 mg/L).[2]
-
This compound (Metabolite): Poor solubility in pure organic solvents.[3] Amphoteric nature means solubility is pH-dependent.
Protocol: Validated Reconstitution Strategy
Do not use 100% Methanol for high-concentration stocks. Use the following "Dual-Polarity" approach to ensure complete dissolution.
Step-by-Step Reconstitution:
-
Weighing: Weigh the analytical standard into a polypropylene (PP) vial. Avoid borosilicate glass at this stage to prevent immediate adsorption.
-
Primary Solubilization (The "Wetting" Phase): Add a small volume of 0.1 M HCl (approx. 5-10% of final volume).
-
Why? this compound has a pKa
5.2. Acidification protonates the ring nitrogens, significantly increasing aqueous solubility.
-
-
Secondary Dilution: Bring to volume with Methanol (MeOH) .
-
Target Ratio: 50:50 (Water:MeOH) or 40:60.
-
Why? The organic portion prevents microbial growth and aids solvation of the non-polar ethylamino side chains, while the aqueous acid maintains the ionic form.
-
-
Sonication: Sonicate for 5 minutes at ambient temperature.
Troubleshooting Q&A: Dissolution
Q: My standard solution is cloudy. Can I filter it? A: NO. Filtering a cloudy standard removes the analyte, invalidating your concentration. If the solution is cloudy, the solvent system is incorrect. Adjust the pH to < 4.0 using Formic Acid or HCl, or increase the water content.
Q: Can I use Acetonitrile (ACN) instead of Methanol? A: Methanol is preferred. Hydroxytriazines generally exhibit higher solubility in MeOH/Water mixtures than ACN/Water mixtures due to better hydrogen bonding capabilities with the hydroxyl group on the triazine ring.
Module 2: Storage & Container Interactions
The "Glass Wall" Effect
This compound exhibits strong adsorption to glass surfaces (silanol groups), particularly in neutral aqueous solutions.
Data: Adsorption Loss Over 24 Hours (1 µg/L Solution)
| Container Material | Solvent System | Loss at 24h (%) | Status |
| Borosilicate Glass (Clear) | 100% Water (pH 7) | ~45% | CRITICAL FAIL |
| Borosilicate Glass (Amber) | 100% Water (pH 7) | ~40% | FAIL |
| Polypropylene (PP) | 100% Water (pH 7) | < 5% | PASS |
| Silanized Glass | 100% Water (pH 7) | < 2% | PASS |
| Borosilicate Glass | 50:50 MeOH:Water | < 2% | PASS |
Note: The presence of >20% organic solvent significantly reduces adsorption to glass.
Storage Protocol
-
Stock Solutions (>10 mg/L): Store in Amber Glass vials at -20°C . The high organic content (from the reconstitution step) protects against adsorption.
-
Working Standards / Aqueous Samples (<100 µg/L): Store in Polypropylene or Silanized Glass at 4°C .
-
Preservation (Aqueous Samples): If storing environmental water samples, buffer to pH 6.5–7.0 using Ammonium Acetate (per EPA Method 536) and add a biocide (e.g., sodium omadine) to prevent microbial degradation.
Module 3: Stability Logic & Decision Tree
The following diagram illustrates the critical decision pathways for maintaining stability based on your specific experimental phase.
Caption: Decision matrix for container selection and storage conditions based on solvent composition and pH.
Module 4: Analytical Troubleshooting (LC-MS/MS)
Issue: Peak Tailing or Split Peaks
-
Cause: this compound exists in keto-enol tautomeric forms. In unbuffered mobile phases, these forms may interconvert slowly on the column time-scale, causing peak splitting.
-
Solution: Ensure your mobile phase is buffered. Use 5mM Ammonium Acetate or 0.1% Formic Acid . Do not use pure water/methanol gradients without modifiers.
Issue: Signal Loss in Autosampler
-
Cause: Photodegradation.[4] this compound is sensitive to UV light.
-
Solution: Use amber vials and ensure the autosampler tray is covered/dark.
Issue: Carryover (Ghost Peaks)
-
Cause: The hydroxyl group can form hydrogen bonds with stainless steel surfaces in the HPLC flow path.
-
Solution: Use a needle wash with high organic content and low pH (e.g., 50:50 MeOH:Water + 1% Formic Acid).
References
-
U.S. Environmental Protection Agency (EPA). (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). Version 1.0. Cincinnati, OH.[5] Link
-
Scribner, S. L., et al. (1992).[2] "Simazine and this compound degradation in soil." Journal of Environmental Quality, 21(1), 115-120.[2] Link
-
European Food Safety Authority (EFSA). (2016). "Peer review of the pesticide risk assessment of the active substance simazine." EFSA Journal. Link
-
National Center for Biotechnology Information (NCBI). (2024). "this compound (CID 135408659)."[6][7] PubChem Compound Summary. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Simazine | C7H12ClN5 | CID 5216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. employees.csbsju.edu [employees.csbsju.edu]
- 5. Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H13N5O) [pubchemlite.lcsb.uni.lu]
- 7. GSRS [gsrs.ncats.nih.gov]
Validation & Comparative
Assessing the relative risk of hydroxysimazine in drinking water
Title: Comparative Risk & Analysis Guide: Hydroxysimazine vs. Simazine in Potable Water Matrices
Introduction: The Metabolic Shift in Risk Profile
In the assessment of triazine herbicides in drinking water, a critical and often misunderstood distinction lies between the parent compound (Simazine ) and its hydroxylated metabolite (This compound ). While regulatory monitoring has historically focused on the parent compound and its chlorinated degradates (DACT, DEA, DIA), the hydrolysis of Simazine into this compound represents a fundamental shift in toxicological mode of action (MoA).
Objective: This guide objectively compares the relative risk of this compound against Simazine, delineating the divergence in their toxicological endpoints (Neuroendocrine vs. Renal) and providing a validated LC-MS/MS protocol (EPA Method 536) for their simultaneous quantification.
Chemical Fate & Stability
Simazine degrades in the environment primarily via two pathways: N-dealkylation (yielding chlorinated metabolites) and dechlorination (yielding hydroxy metabolites). The presence of this compound in groundwater indicates a specific hydrolysis pathway, often accelerated by soil pH or specific microbial activity (e.g., Arthrobacter spp.).
| Feature | Simazine (Parent) | This compound (Metabolite) | Impact on Analysis |
| CAS RN | 122-34-9 | 2599-11-3 | Distinct Standards Required |
| Log Kow | ~2.1 (Moderate Lipophilicity) | ~ -0.3 (High Polarity) | This compound elutes much earlier in RPLC; prone to breakthrough in C18 SPE. |
| Solubility | ~6.2 mg/L | >30 mg/L | Higher mobility in aqueous matrices. |
| Stability | Persistent in neutral pH | Stable, but zwitterionic nature affects extraction pH. | Requires pH buffering during prep. |
Degradation Pathway Visualization
Caption: Divergent degradation pathways of Simazine. The shift to this compound (Green) represents a detoxification regarding neuroendocrine effects.
Comparative Toxicology: The "Common Mechanism" Exclusion
This is the most critical scientific distinction for risk assessment.
Simazine (Chlorotriazine):
-
Mode of Action: Neuroendocrine disruption.[1] It suppresses the luteinizing hormone (LH) surge, potentially leading to mammary tumors in specific rat strains (Sprague-Dawley).
-
Regulatory Grouping: Included in the Triazine Cumulative Risk Assessment (CRA) .
-
Relative Potency Factor (RPF): Assigned an RPF relative to Atrazine (often 1.0 or equipotent).
This compound (Hydroxytriazine):
-
Mode of Action: Renal toxicity (Nephropathy) . It does not suppress the LH surge.
-
Regulatory Grouping: EXCLUDED from the Triazine Cumulative Risk Assessment.
-
Relative Potency Factor (RPF): 0.0 (in the context of neuroendocrine risk).
-
Risk Driver: Kidney crystals and regeneration, not endocrine disruption.
Analytical Performance & Protocol (EPA Method 536)
Due to the high polarity of this compound (LogP < 0), traditional C18 Solid Phase Extraction (SPE) often results in poor recovery (breakthrough). Therefore, Direct Injection LC-MS/MS (EPA Method 536) is the preferred approach for simultaneous analysis of parent and hydroxy-metabolites in drinking water.
Experimental Protocol: Direct Injection LC-MS/MS
Scope: Quantitation of Simazine and this compound in potable water. Sensitivity: Method Detection Limit (MDL) ~0.02 - 0.1 µg/L.
Step 1: Sample Collection & Preservation
-
Collect 40 mL samples in amber VOA vials.
-
Preservative: Add 40 mg Sodium Omadine (antimicrobial) and 3.8 g Ammonium Acetate (buffer to pH 7.0).
-
Why? Ammonium acetate buffers the sample to prevent acid-catalyzed hydrolysis of Simazine to this compound after collection, which would skew the ratio.
Step 2: Internal Standard Addition
-
Add isotopically labeled standards (
-Simazine and -Hydroxysimazine) to a 1 mL aliquot of the sample. -
Target Concentration: 1.0 - 5.0 µg/L.
Step 3: LC-MS/MS Conditions
-
Column: C18 Polar-Embedded or Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.7 µm). Standard C18 may fail to retain this compound.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Injection Volume: 50 - 100 µL (Large volume injection for sensitivity).
Step 4: MRM Transitions (Quantitation)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Simazine | 202.1 | 132.1 | 35 | 22 |
| This compound | 184.1 | 142.1 | 30 | 18 |
Analytical Workflow Diagram
Caption: Streamlined EPA Method 536 workflow utilizing direct injection to prevent loss of polar metabolites.
Risk Assessment Framework
To assess the relative risk in a mixed sample, do not sum the concentrations directly. Use the split-endpoint approach.
Calculation 1: Cumulative Neuroendocrine Risk (The "Parent" Risk)
Calculation 2: Metabolite-Specific Renal Risk
Interpretation:
If
References
-
U.S. Environmental Protection Agency. (2020). Draft Human Health Risk Assessment for Simazine. Office of Pesticide Programs.[2] [Link]
-
U.S. Environmental Protection Agency. (2018). Chlorotriazines: Cumulative Risk Assessment.[3][Link]
-
U.S. Environmental Protection Agency. (2007). Method 536: Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS).[Link]
-
World Health Organization. (2010). Simazine in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[Link]
Sources
Validating the use of hydroxysimazine as a stable marker for long-term simazine contamination
Executive Summary
In environmental forensics and long-term ecological risk assessment, the rapid dissipation of parent herbicides often obscures historical contamination events. Simazine, a widely used chloro-triazine herbicide, exhibits moderate mobility and relatively fast degradation in bioactive soils, making it an unreliable marker for historical usage (post-12 months).
This guide validates Hydroxysimazine (2-hydroxy-4,6-bis(ethylamino)-s-triazine) as the superior stable marker for long-term simazine contamination. Unlike the parent compound or its dealkylated metabolites (e.g., desethylsimazine), this compound forms "bound residues" that persist for years—not months—providing a chemical "scar" in the soil profile that validates historical application long after the parent compound has vanished.
Part 1: Mechanistic Basis of Stability
To understand why this compound is the preferred marker, one must analyze the degradation pathways. Simazine degrades via two primary routes: N-dealkylation (biotic) and Hydrolysis (abiotic/biotic).
The Degradation Pathway
While N-dealkylation produces desethylsimazine (which remains mobile and leaches into groundwater), hydrolysis at the C-2 position replaces the chlorine atom with a hydroxyl group. This structural change significantly alters the physicochemical behavior of the molecule, increasing its affinity for soil organic matter (SOM) and clay lattices, thereby retarding further degradation.
Figure 1: Divergent degradation pathways of simazine. Note that the hydrolytic pathway leads to this compound, which preferentially enters the "Bound Residue" state, ensuring long-term persistence.
Part 2: Comparative Performance Analysis
The following analysis contrasts this compound against the parent compound and the alternative metabolite, Desethylsimazine.
Persistence and Accumulation
Experimental data from long-term orchard studies indicates that while simazine concentrations drop below detection limits within one growing season, this compound residues accumulate.
Key Finding: In soils treated annually with simazine, this compound residues were detected at levels 40 times higher than the parent compound 40 months after the final application.
Mobility and Leaching (Koc)
-
Simazine (Parent): Moderate
(~130 mL/g). It exists in the soil solution and is prone to leaching into groundwater.[1] -
This compound: High affinity for soil.[2] The hydroxyl group allows for keto-enol tautomerism; the keto form can protonate at physiological soil pH, acting as a cation that binds tightly to negatively charged clay and organic matter (cation exchange). This renders it immobile but extractable.
Table 1: Marker Comparison Matrix
| Feature | Simazine (Parent) | Desethylsimazine | This compound (Recommended) |
| Primary Utility | Current season efficacy | Groundwater leaching indicator | Historical soil contamination |
| Soil Half-life ( | 30–140 days | 40–100 days | > 300 days (Years) |
| Mobility | Moderate (Leaches) | High (Leaches rapidly) | Low (Retained in Topsoil) |
| Detection Window | < 12 months | 6–18 months | > 40 months |
| Mechanism of Stability | N/A | Chemical stability | Soil binding (Chemisorption) |
Part 3: Experimental Validation Protocol
To validate this compound as a marker in your specific matrix, you must use an extraction protocol capable of releasing "aged" residues. Standard water extractions will fail.
Protocol: High-Efficiency Extraction & Detection
Objective: Quantify this compound in aged soil samples where parent simazine is absent.
Step 1: Sample Preparation[3]
-
Collect soil cores from the top 0–30 cm (this compound is immobile).
-
Air dry and sieve (2 mm) to homogenize.
Step 2: The "Aged Residue" Extraction
Rationale: this compound binds to soil via cation exchange and hydrogen bonding. A simple solvent extraction is insufficient. You must use a salt to displace the cations and a polar solvent.
-
Extractant: Mix 0.01 M CaCl
with Methanol (20:80 v/v).-
Why CaCl
? The Ca ions compete for soil binding sites, displacing the protonated this compound.
-
-
Agitation: Shake samples for 24 hours (equilibrium is slow for bound residues).
-
Centrifugation: 3000 rpm for 15 mins. Filter supernatant (0.2 µm PTFE).
Step 3: LC-MS/MS Detection (Method 536.0 adapted)
-
Instrument: Triple Quadrupole MS.[3]
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Column: C18 Reverse Phase (e.g., Hypersil GOLD), 1.9 µm.
-
Mobile Phase:
-
A: 5 mM Ammonium Acetate (pH buffer is critical for hydroxy-triazines).
-
B: Methanol or Acetonitrile.
-
-
Transitions (MRM):
-
Precursor: m/z 198.1 (this compound).
-
Product Ions: m/z 156.1 (Quantifier), m/z 114.1 (Qualifier).
-
Figure 2: Validated workflow for the extraction and quantification of this compound. The inclusion of CaCl2 in the extraction step is the critical control point for recovering bound residues.
Part 4: Data Interpretation & Synthesis
When analyzing field data, the presence of this compound in the absence of simazine is the definitive signature of historical contamination .
The "Forensic Ratio"
Calculate the Ratio (
- : Recent application (< 1 month). Active leaching risk.[2]
- : Mid-term degradation (3–6 months).
- or Simazine = ND (Not Detected): Historical application (> 12 months). The site is likely stable, but the soil matrix retains the chemical history.
Conclusion
This compound is not merely a degradation product; it is a chronometer of simazine contamination. By utilizing the specific extraction protocols detailed above, researchers can validate historical herbicide usage patterns that standard regulatory screens (focusing on parent compounds) will miss.
References
-
Residues of Simazine and this compound in an Orchard Soil . Weed Science. [Link]
-
Influence of Soil Aging on Sorption and Bioavailability of Simazine . Journal of Agricultural and Food Chemistry. [Link]
-
Determination of Triazine Pesticides and their Degradates in Drinking Water by Liquid Chromatography Electrospray Ionization Mass Spectrometry (LC/ESI/MS) . EPA Method 536.0. [Link]
-
Simazine: PubChem Compound Summary . National Center for Biotechnology Information. [Link]
-
Simazine and 2,4-D Movement in Soils: Effect of Exogenous Carbon . Journal of Environmental Quality. [Link]
Sources
Evaluating the Efficacy of Remediation Techniques for Hydroxysimazine: A Comparative Guide
Executive Summary Hydroxysimazine (2-hydroxy-4,6-bis(ethylamino)-s-triazine) is the primary hydrolysis metabolite of the herbicide Simazine.[1] Unlike its parent compound, this compound exhibits significantly higher water solubility and polarity, rendering traditional hydrophobic remediation strategies (such as standard Granular Activated Carbon) less effective. This guide provides a technical comparison of remediation strategies, supported by experimental protocols for detection and efficacy testing. It is designed for researchers and development scientists addressing triazine impurities in environmental or pharmaceutical water matrices.
Part 1: Compound Profile & Analytical Detection
Before remediation efficacy can be assessed, a robust detection limit (<1.0 µg/L) must be established. This compound’s polarity requires specific LC-MS/MS conditions to avoid early elution and ion suppression.
Compound Characteristics:
-
CAS : 2599-11-3[2]
-
Molecular Weight : 183.21 g/mol
-
LogKow : ~1.3 (Significantly lower than Simazine’s 2.18, indicating higher mobility in water).
-
pKa : ~5.2 (Amphoteric nature affects adsorption efficiency at varying pH).
Protocol 1: LC-MS/MS Quantitation
Standardized method for tracking remediation kinetics.
-
Column : Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7 µm) or equivalent.
-
Mobile Phase A : 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Gradient :
-
0-1 min: 10% B (Isocratic hold for polar retention)
-
1-6 min: Linear ramp to 90% B
-
6-8 min: 90% B
-
8.1 min: Re-equilibrate at 10% B.
-
-
MS Source : ESI Positive Mode.
-
MRM Transitions :
-
Quantifier: 184.1
130.1 (Collision Energy: 20 eV) -
Qualifier: 184.1
88.1 (Collision Energy: 35 eV)
-
Part 2: Comparative Analysis of Remediation Techniques
Advanced Oxidation Processes (AOPs)
AOPs are the superior choice for this compound due to its resistance to biological degradation and low adsorption affinity. The hydroxyl radical (
-
Mechanism : Non-selective attack by
radicals generated via or Ozone at high pH.[5] -
Kinetics : Second-order rate constant for
attack is approx. .[6] -
Advantages : Complete mineralization to Cyanuric Acid (non-toxic).
-
Disadvantages : High energy cost; radical scavenging by matrix alkalinity.
Enhanced Adsorption (Modified Biochar/GAC)
Standard Activated Carbon (GAC) shows reduced capacity for this compound compared to Simazine due to pore-water competition. Surface modification is required for viable removal rates.
-
Mechanism : Electrostatic interaction and hydrogen bonding.
-
Optimization : Iron-modified biochar (Fe-BC) significantly enhances adsorption by creating Lewis acid sites that bind the electron-rich nitrogen in the triazine ring.
-
Advantages : Low operational cost; scalable.
-
Disadvantages : Requires regeneration; disposal of spent adsorbent.
Comparison Matrix
| Feature | AOP ( | Standard GAC Adsorption | Fe-Modified Biochar |
| Removal Efficiency | >99% (Rapid) | 60-75% (Moderate) | 85-95% (High) |
| Kinetics | Fast ( | Slow Equilibrium ( | Moderate ( |
| By-products | Cyanuric Acid, Nitrates | Spent Carbon (Solid Waste) | Spent Biochar |
| OpEx Cost | High (Energy/Oxidant) | Low | Low-Medium |
| Suitability | Polishing step for trace removal | Bulk removal of parent drug | Agricultural runoff/High load |
Part 3: Experimental Protocols for Efficacy Evaluation
Protocol 2: Batch Adsorption Isotherm
Use this to determine the maximum capacity (
-
Stock Solution : Prepare 10 mg/L this compound in 0.01 M
(background electrolyte). -
Dosage Series : Weigh adsorbent (Fe-Biochar) into 50 mL centrifuge tubes: 0, 10, 20, 50, 100, 200 mg.
-
Equilibration : Add 40 mL Stock Solution. Shake at 150 rpm for 24 hours at 25°C.
-
Separation : Centrifuge at 4000 rpm for 10 mins. Filter supernatant (0.22 µm PTFE).
-
Analysis : Quantify residual concentration (
) using Protocol 1. -
Calculation : Plot
vs and fit to Langmuir/Freundlich models.
Protocol 3: AOP Degradation Kinetics
Use this to calculate the half-life (
-
Reactor : 500 mL jacketed glass vessel with UV immersion lamp (Low pressure Hg, 254 nm).
-
Solution : 500 mL of 1 mg/L this compound.
-
Oxidant : Add
to achieve molar ratio . -
Sampling :
-
Timepoints: 0, 2, 5, 10, 20, 30 mins.
-
Quenching: Immediately add 100 µL Catalase (or Sodium Thiosulfate) to 1 mL sample to stop reaction.
-
-
Analysis : Analyze via LC-MS/MS.
-
Data : Plot
vs Time to determine pseudo-first-order rate constant ( ).
Part 4: Visualizations
Diagram 1: Triazine Degradation Pathway
Visualizing the metabolic breakdown from Simazine to mineralized end-products.
Caption: Step-wise degradation pathway of Simazine to this compound and subsequent mineralization products.
Diagram 2: Remediation Selection Workflow
Decision logic for selecting the optimal technique based on concentration and matrix.
Caption: Logical workflow for selecting remediation techniques based on contaminant load and matrix complexity.
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 135408659, this compound. Retrieved from [Link]
-
Beltrán, F. J., et al. (2000) .[6] Kinetics of simazine advanced oxidation in water. Journal of Environmental Science and Health, Part B. Retrieved from [Link]
-
Lü, J., et al. (2022) . Iron-Modified Biochar Strengthens Simazine Adsorption and Decreases Simazine Decomposition in the Soil. Frontiers in Environmental Science. Retrieved from [Link]
-
Agilent Technologies . Determination of Pesticides in Water by SPE and LC/MS/MS. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. This compound | C7H13N5O | CID 135408659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of simazine advanced oxidation in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Hydroxysimazine
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxysimazine, a metabolite of the triazine herbicide Simazine.[1][2][3] By understanding the potential hazards and implementing rigorous safety protocols, you can mitigate risks and ensure a safe laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as toxic by inhalation, in contact with skin, and if swallowed.[4] Given its relationship to Simazine, which is suspected of causing cancer and serious eye irritation, a cautious and comprehensive approach to personal protective equipment (PPE) is essential.[5] The GHS hazard statements for a related compound suggest it may be harmful if swallowed or in contact with skin, cause severe skin burns and eye damage, trigger an allergic skin reaction, be toxic if inhaled, and may even cause cancer.[6] Therefore, the following recommendations are designed to provide robust protection against these potential hazards.
Core Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Component | Specifications | Rationale for Use |
| Gloves | Chemical-resistant, such as nitrile or neoprene. | To prevent skin contact, as this compound is toxic upon dermal absorption.[4] |
| Eye Protection | Chemical splash goggles. | To protect against splashes that can cause serious eye irritation or damage.[5] |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashing or spraying, providing a broader barrier of protection for the entire face. |
| Lab Coat | Chemical-resistant, fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of toxic dust or aerosols.[4] For situations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Lab Coat: Put on a clean, chemical-resistant lab coat and fasten it completely.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if necessary.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure:
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare hands.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, from the back of the head.
-
Lab Coat: Remove the lab coat by rolling it inside out, without touching the exterior.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Experimental Workflow: Safe Handling of this compound
The following diagram illustrates the critical steps and decision points for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor. Follow your institution's specific guidelines for waste pickup and disposal.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, wear appropriate PPE, absorb the material with an inert absorbent, and collect it in a sealed container for disposal.
By adhering to these guidelines, you can create a culture of safety in your laboratory and protect yourself and your colleagues from the potential hazards associated with handling this compound.
References
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Thermo Fisher Scientific. (2009). Hydrazine - Safety Data Sheet.
- Greenbook. (2017). Safety Data Sheet Simazine 4L.
- ChemBK. (2024). This compound.
- CymitQuimica. (n.d.). CAS 2599-11-3: this compound.
- DTIC. (n.d.). Safety and Handling of Hydrazine.
- SiteOne. (n.d.). Safety Data Sheet Drexel Simazine 4L Herbicide.
- Albaugh. (2016). Safety Data Sheet.
- NOAA. (n.d.). Simazine.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
- National Institutes of Health. (n.d.). Simazine.
- National Institutes of Health. (n.d.). This compound.
- Weed Science Society of America. (2017). Residues of Simazine and this compound in an Orchard Soil.
- Regulations.gov. (2018). Triazine Cumulative Human Health Risk Assessment.
- LookChem. (n.d.). Cas 2599-11-3, SIMAZINE-2-HYDROXY.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
